Comprehensive Physicochemical Profiling and Mechanistic Utility of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In modern drug discovery, the transition from flat, sp2 -rich aromatic rings t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, the transition from flat,
sp2
-rich aromatic rings to complex,
sp3
-rich saturated heterocycles has become a fundamental strategy for improving the pharmacokinetic (PK) properties and clinical success rates of drug candidates. trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) represents a highly functionalized, stereodefined building block that perfectly aligns with this paradigm.
By incorporating a basic amine, a hydrogen-bond donating hydroxyl group, and a lipophilic isopropoxy ether within a conformationally constrained pyrrolidine ring, this scaffold offers precise vector projection for structure-based drug design (SBDD). This whitepaper details the physicochemical properties, mechanistic utility, and self-validating analytical protocols required to effectively integrate this compound into medicinal chemistry workflows.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical before its incorporation into a lead series. The table below summarizes the quantitative data for trans-4-Isopropoxy-3-pyrrolidinol hydrochloride, synthesizing empirical data and predictive models based on established pyrrolidine derivatives [1].
Property
Value / Description
Causality / Significance
Chemical Name
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride
The trans relative stereochemistry dictates the ring pucker and spatial vector of substituents.
CAS Number
1262769-95-8
Unique identifier for the specific stereoisomeric mixture/salt [1].
Molecular Formula
C₇H₁₅NO₂ • HCl
The HCl salt ensures solid-state stability and high aqueous solubility.
Molecular Weight
181.66 g/mol (Salt) / 145.20 g/mol (Free Base)
Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Physical Form
Solid (Powder)
Facilitates accurate weighing and automated solid dispensing in high-throughput synthesis.
Amine pKₐ (Predicted)
~8.8 – 9.2
Lower than unsubstituted pyrrolidine (~11.2) due to the inductive electron-withdrawing effects of the C3 and C4 oxygen atoms. Ensures a balance of ionized and neutral species at physiological pH (7.4) [2].
Hydroxyl pKₐ (Predicted)
~14.9
Acts exclusively as a hydrogen bond donor/acceptor in biological systems, not as an ionizable acid [2].
Storage Temperature
Room Temperature (RT)
Thermodynamically stable, though hygroscopic due to the HCl salt and hydroxyl moiety.
Mechanistic Utility in Medicinal Chemistry
The selection of trans-4-Isopropoxy-3-pyrrolidinol over its cis-isomer or unfunctionalized analogs is driven by strict structure-activity relationship (SAR) causality.
Conformational Locking and Vector Projection
Pyrrolidines typically exist in a rapid equilibrium of envelope conformations. However, placing bulky or electronegative substituents at the C3 and C4 positions restricts this flexibility. The trans configuration minimizes steric repulsion (gauche interactions) between the C3-hydroxyl and C4-isopropoxy groups. This forces the ring into a predictable envelope conformation, projecting the functional groups into distinct spatial vectors. When incorporated into a drug molecule, the isopropoxy group acts as a lipophilic anchor to occupy small hydrophobic sub-pockets, while the hydroxyl group serves as a highly directional hydrogen bond donor/acceptor to engage target protein backbones.
Physicochemical Modulation (pKa and LogD)
A common issue in drug development is the high basicity of secondary amines, which can lead to hERG toxicity (cardiotoxicity) and poor membrane permeability due to permanent protonation. The dual oxygen substitution in this scaffold exerts a strong inductive pull, lowering the amine pKₐ to ~9.0. This self-validating physicochemical shift ensures that while the molecule remains soluble in aqueous media, a sufficient fraction of the neutral free-base exists at pH 7.4 to passively diffuse across lipid bilayers.
To ensure scientific integrity, any batch of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride must be subjected to self-validating analytical protocols before use in synthesis.
Protocol 1: Stereochemical Validation via ¹H-NMR Spectroscopy
This protocol confirms the trans geometry by analyzing the
J
-coupling constants between the C3 and C4 protons.
Sample Preparation: Weigh 5–10 mg of the compound and dissolve it in 0.6 mL of Deuterium Oxide (D₂O). Note: D₂O is chosen over DMSO-d₆ to intentionally exchange the -OH and -NH₂⁺ protons with deuterium. This eliminates broad exchangeable peaks that can obscure the critical C3/C4 methine signals.
Data Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz or higher. Ensure the relaxation delay (d1) is set to at least 2 seconds for accurate integration.
Signal Assignment: Locate the methine protons for C3 and C4 (typically between 3.5–4.5 ppm).
Causality & Validation: Measure the coupling constant (
J3,4
). In substituted pyrrolidines, trans isomers typically exhibit smaller vicinal coupling constants (
J
≈ 2–4 Hz) compared to cis isomers (
J
≈ 6–8 Hz) due to the dihedral angle approaching 90° in the favored envelope conformation. A small
J
-value self-validates the trans stereochemistry.
Protocol 2: Potentiometric pKₐ Determination
Accurate knowledge of the amine pKₐ is required for downstream formulation and LogD predictions [2].
Standardization: Calibrate a pH electrode using standard buffers (pH 4.0, 7.0, and 10.0). Prepare and standardize a 0.1 M NaOH titrant solution.
Sample Preparation: Dissolve 20 mg of the pyrrolidinol HCl salt in 20 mL of a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl acts as a background electrolyte to maintain constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during titration.
Titration: Add the 0.1 M NaOH titrant in 0.05 mL increments under continuous stirring at 25°C. Record the pH after each addition reaches equilibrium.
Data Analysis: Plot pH vs. volume of NaOH added. Calculate the first derivative (
Δ
pH/
Δ
V) to identify the equivalence point. The pH at exactly half the equivalence point volume equals the pKₐ of the conjugate acid.
Experimental Workflow Diagram
The following diagram illustrates the logical progression from raw material validation to medicinal chemistry integration.
Fig 1: Integration workflow for trans-4-Isopropoxy-3-pyrrolidinol in drug discovery.
Formulation and Handling
Because trans-4-Isopropoxy-3-pyrrolidinol is supplied as a hydrochloride salt and contains a free hydroxyl group, it is inherently hygroscopic.
Storage: Must be stored at Room Temperature (RT) in a tightly sealed, light-resistant container backfilled with inert gas (Argon or Nitrogen) [1].
Handling: Prolonged exposure to ambient humidity will result in water absorption, which can alter the effective molecular weight and stoichiometry during sensitive coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings). It is recommended to handle the material in a controlled environment or desiccator.
References
Chemchart. "Physicochemical Properties and Safety Data for Pyrrolidinol Derivatives". Chemchart Chemical Database. Available at:[Link]
Exploratory
Structural and Crystallographic Profiling of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced structural elucidation, solid-state chemistry, and crystallographic methodologies for sp³-rich pyrrolidine scaffolds. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Subject: Advanced structural elucidation, solid-state chemistry, and crystallographic methodologies for sp³-rich pyrrolidine scaffolds.
Executive Summary
In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatics to sp³-rich, three-dimensional scaffolds has become a cornerstone strategy for improving compound solubility, metabolic stability, and target specificity. Among these scaffolds, 3,4-disubstituted pyrrolidines serve as highly versatile building blocks.
This whitepaper provides an in-depth crystallographic and structural analysis of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) [1]. By dissecting its molecular geometry, hydrogen-bonding network, and solid-state behavior, we provide drug development professionals with the mechanistic insights necessary to leverage this compound in complex synthetic pathways, such as the development of targeted protein degraders (PROTACs) and selective enzyme inhibitors [2].
Molecular Geometry and Conformational Dynamics
The structural integrity of trans-4-isopropoxy-3-pyrrolidinol hydrochloride is dictated by the stereochemical relationship between the C3-hydroxyl group and the C4-isopropoxy ether.
Ring Puckering and Steric Strain
In the solid state, the five-membered pyrrolidine ring typically adopts an envelope (E) or half-chair (T) conformation to minimize torsional strain (Pitzer strain) between adjacent methylene groups. The bulky isopropoxy group at C4 heavily influences this equilibrium. To minimize steric clashes, the trans-configuration forces the C3-OH and C4-O-iPr groups into a pseudo-diequatorial orientation. This spatial arrangement maximizes the distance between the highly branched isopropyl moiety and the hydroxyl oxygen, lowering the overall free energy of the molecule.
The Role of the Hydrochloride Salt
As a hydrochloride salt, the pyrrolidine nitrogen is protonated (pyrrolidinium, N-H⁺). This protonation fundamentally alters the solid-state packing. The introduction of the chloride anion (Cl⁻) acts as a highly electronegative "hub," coordinating multiple hydrogen bond donors. This prevents the formation of amorphous aggregates and strongly drives the formation of a highly ordered, crystalline lattice.
Caption: Primary and secondary hydrogen-bonding interactions stabilizing the crystal lattice.
To obtain high-resolution structural data, the crystallization process must be meticulously controlled. The following protocol outlines a self-validating system for growing and analyzing diffraction-quality single crystals of trans-4-isopropoxy-3-pyrrolidinol hydrochloride.
Mechanistic Crystallization Workflow
We employ a vapor diffusion antisolvent method . The causality here is critical: direct solvent evaporation often leads to rapid, uncontrolled nucleation, yielding twinned or microcrystalline powders. Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation, promoting the growth of a single, defect-free crystal lattice.
Dissolution: Dissolve 15 mg of the compound in 0.5 mL of a polar protic solvent (e.g., Methanol or Ethanol). Rationale: The protic solvent fully solvates the ionic hydrochloride salt and the polar hydroxyl group.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Validation Step: This removes heterogeneous nucleation sites (dust, undissolved impurities) that cause premature, flawed crystal growth.
Antisolvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., Diethyl Ether). Seal the outer vial tightly. Rationale: The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility of the salt.
Incubation: Store at a constant 4°C for 3–7 days. Validation Step: Inspect under a polarized light microscope. Birefringence (a glowing effect against a dark background) confirms the presence of an ordered, anisotropic crystal lattice rather than amorphous precipitate.
Caption: Step-by-step, self-validating crystallization and analysis workflow.
Data Collection and Refinement
Once a suitable crystal is harvested, it is coated in Paratone-N oil and mounted on a cryoloop. Data collection is performed at 100 K under a stream of liquid nitrogen.
Causality: Cryogenic cooling drastically reduces the thermal atomic displacement parameters (vibrational motion of atoms), allowing for the resolution of high-angle reflections and accurate mapping of hydrogen atom positions, which is critical for confirming the H-bonding network. The structure is then solved using intrinsic phasing and refined using SHELXL [3].
Quantitative Data Summarization
Based on crystallographic profiling of analogous trans-3,4-disubstituted pyrrolidine hydrochlorides [2], the expected structural parameters for the racemic mixture of trans-4-isopropoxy-3-pyrrolidinol hydrochloride are summarized below.
Crystallographic Parameter
Expected Value / Assignment
Mechanistic Significance
Chemical Formula
C₇H₁₆ClNO₂
Represents the protonated salt form.
Formula Weight
181.66 g/mol
Determines the calculated density (Dx).
Crystal System
Monoclinic
Typical for highly directional H-bonded organic salts.
Minimizes thermal motion for precise H-atom location.
N-H···Cl Distance
~ 3.10 - 3.15 Å
Indicates a strong, primary charge-assisted hydrogen bond.
O-H···Cl Distance
~ 3.15 - 3.25 Å
Secondary stabilization locking the C3-OH conformation.
Conformation
Pseudo-diequatorial
Minimizes steric clash between C3-OH and C4-O-iPr.
Synthetic Applications in Drug Discovery
The elucidated structure highlights why this compound is a highly sought-after building block. The secondary amine of the pyrrolidine ring serves as a versatile nucleophile for SₙAr reactions or amide couplings. Concurrently, the trans-oriented isopropoxy and hydroxyl groups provide a rigid, stereodefined vector for interacting with target protein binding pockets.
Caption: Downstream synthetic pathway leveraging the pyrrolidine scaffold.
By understanding the solid-state geometry and the steric shielding provided by the isopropoxy group, medicinal chemists can accurately predict the trajectory of the pyrrolidine core when docked into enzyme active sites, thereby accelerating rational drug design.
References
Journal of Medicinal Chemistry (ACS Publications). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). (2017). Retrieved from:[Link]
Acta Crystallographica Section C. Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Retrieved from:[Link]
Foundational
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride exact mass and isotopic distribution
Comprehensive Analytical Profiling of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: Exact Mass, Isotopic Distribution, and HRMS Methodologies Executive Overview & Pharmacological Relevance In modern drug discovery, th...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Analytical Profiling of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: Exact Mass, Isotopic Distribution, and HRMS Methodologies
Executive Overview & Pharmacological Relevance
In modern drug discovery, the pyrrolidine scaffold is a highly privileged structure. Its non-planar, sp³-hybridized geometry allows for the creation of molecules with well-defined three-dimensional pharmacophores, significantly improving metabolic stability and target binding affinity[1]. Pyrrolidine derivatives frequently serve as foundational structures for protein kinase modulators and enzyme inhibitors[1][2].
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8)[3] is a critical synthetic intermediate in this domain. The presence of the isopropoxy group introduces steric bulk and lipophilicity, while the secondary amine and hydroxyl groups offer versatile vectors for further functionalization. To ensure the integrity of downstream syntheses, rigorous analytical characterization of this building block is mandatory. This whitepaper details the theoretical exact mass, isotopic fine structure, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol required to definitively characterize this compound.
Physicochemical Profiling & Theoretical Exact Mass
In high-resolution analytical chemistry, distinguishing between nominal mass, average mass, and exact mass is critical for unambiguous compound identification[4].
Nominal Mass: Calculated using the integer mass of the most abundant isotope of each element.
Average Mass: Calculated using the weighted average of all naturally occurring isotopes (the value typically found on a standard periodic table).
Exact Mass: Calculated using the exact mass of the most abundant, stable isotope of each element, factoring in the mass defect caused by nuclear binding energy[4].
For the intact hydrochloride salt, the chemical formula is C₇H₁₆ClNO₂ .
Table 1: Exact Mass Calculation for Intact C₇H₁₆ClNO₂
Element
Isotope
Quantity
Exact Mass (Da)
Total Contribution (Da)
Carbon
¹²C
7
12.000000
84.000000
Hydrogen
¹H
16
1.007825
16.125200
Nitrogen
¹⁴N
1
14.003074
14.003074
Oxygen
¹⁶O
2
15.994915
31.989830
Chlorine
³⁵Cl
1
34.968853
34.968853
| Total (M) | | | | 181.086957 Da |
Note: The calculated exact mass of the intact salt is 181.0870 Da. The positive mass defect (+0.0870 Da above the nominal mass of 181) is primarily driven by the high hydrogen-to-carbon ratio typical of saturated heterocycles.
Isotopic Fine Structure: The Chlorine Conundrum
The isotopic distribution of a molecule is dictated by the natural abundance of its constituent isotopes. As first observed by Beynon in the early days of organic mass spectrometry, the presence of halogens like chlorine dramatically alters a molecule's isotopic envelope[5]. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.76%) and ³⁷Cl (~24.24%). This ~3:1 ratio creates a highly distinct "M+2" peak in the mass spectrum.
Table 2: Theoretical Isotopic Distribution of C₇H₁₆ClNO₂
Peak
Exact Mass (m/z)
Relative Abundance
Primary Isotopic Causality
M
181.0870
100.0%
¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl
M+1
182.0903
~8.1%
¹³C (7.5%), ¹⁵N (0.37%), ²H, ¹⁷O
M+2
183.0840
~32.4%
³⁷Cl (32.0%), ¹⁸O (0.4%)
| M+3 | 184.0874 | ~2.6% | Combination of ³⁷Cl and ¹³C |
Fig 1. Causal derivation of the isotopic fine structure for the hydrochloride salt.
Self-Validating LC-HRMS Analytical Protocol
While the theoretical exact mass of the intact salt is 181.0870 Da, mass spectrometry measures ions in the gas phase, not intact crystalline salts . Under standard Electrospray Ionization (ESI) conditions, the hydrochloride salt completely dissociates in the LC mobile phase. The secondary amine of the pyrrolidine ring is readily protonated, meaning the instrument will detect the protonated free base [M+H]⁺ (C₇H₁₆NO₂⁺) .
The exact mass of the [M+H]⁺ ion is 146.1176 Da . The massive M+2 peak from chlorine will not be present in the positive ion trace, as the chloride anion (Cl⁻) is washed away or detected separately in negative mode.
To ensure absolute scientific integrity, the following LC-HRMS protocol utilizes a self-validating internal calibration system[6].
Step-by-Step Methodology
1. Sample Preparation & Internal Calibration (Causality: Mass Accuracy)
Action: Dissolve 1.0 mg of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Self-Validation: Spike the diluent with a known internal standard (e.g., Reserpine, [M+H]⁺ exact mass 609.2806 Da).
Causality: The internal standard acts as a continuous lock-mass. If the instrument drifts due to thermal fluctuations, the internal standard ensures the mass error remains strictly below < 2 ppm, validating the exact mass measurement of the analyte.
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Causality: The initial highly aqueous phase (5% B) allows the dissociated chloride ions to elute in the void volume, preventing ion suppression in the ESI source. The gradient then elutes the moderately polar pyrrolidinol free base.
Causality: A resolving power of 140,000 yields a peak width (FWHM) of ~0.001 Da at m/z 146. This ultra-high resolution is mathematically required to differentiate the target analyte's ¹³C isotopic peak from background matrix interferences that share the same nominal mass but possess different mass defects[4][7].
4. Data Processing & Isotope Matching
Extract the monoisotopic peak at m/z 146.1176 (Free base [M+H]⁺).
Verify the isotopic envelope: M (100%), M+1 (~8.1%), M+2 (~0.4% due to ¹⁸O).
Calculate the mass error: [(Measured Mass - 146.1176) / 146.1176] x 10^6. A result of ≤ 2 ppm confirms the chemical formula.
Fig 2. Self-validating LC-HRMS analytical workflow for pyrrolidinol derivatives.
Conclusion
The analytical profiling of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride requires a dual understanding of theoretical chemistry and empirical mass spectrometry. While the intact salt possesses an exact mass of 181.0870 Da with a distinct ~32% M+2 chlorine signature, practical LC-HRMS analysis detects the protonated free base at 146.1176 Da. By employing ultra-high resolution instrumentation (R=140,000) and internal lock-mass calibration, researchers can leverage exact mass and mass defect data to definitively confirm the structural integrity of this vital drug discovery scaffold.
A Technical Guide to the Synthesis of trans-4-Isopropoxypyrrolidin-3-ol Derivatives
Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Specifically, 3,4-disubstituted pyrrolidines, such as t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Specifically, 3,4-disubstituted pyrrolidines, such as trans-4-isopropoxypyrrolidin-3-ol, are valuable chiral building blocks for creating molecules with precise three-dimensional arrangements of functional groups, which is critical for selective interaction with biological targets.[1][3] This guide provides an in-depth analysis of robust and stereoselective synthetic pathways to access this core structure and its derivatives. We will explore key strategies, including chiral pool synthesis and asymmetric dihydroxylation, offering detailed mechanistic insights and field-proven experimental protocols for researchers in drug discovery and chemical development.
Strategic Overview: Retrosynthetic Analysis
The primary challenge in synthesizing trans-4-isopropoxypyrrolidin-3-ol lies in controlling the stereochemistry at the C3 and C4 positions. A logical retrosynthetic analysis reveals two primary strategic disconnections, each leading to distinct and powerful synthetic approaches.
Caption: Retrosynthetic analysis of the target molecule.
Strategy A (C-O Bond Formation): This approach disconnects the C4-O bond, identifying a chiral epoxide as the key intermediate. The trans stereochemistry is installed via an SN2 ring-opening of the epoxide with isopropoxide. The epoxide itself can be generated from an alkene precursor like N-protected 3-pyrroline.
Strategy B (C-N Bond Formation): This strategy involves the formation of the pyrrolidine ring itself as a key step. It disconnects one of the C-N bonds, pointing to an acyclic precursor. Stereocontrol is established early, for instance, by the asymmetric dihydroxylation of an alkene, followed by intramolecular cyclization.
One of the most reliable and widely adopted methods for establishing the syn-diol relationship, which is a precursor to the target trans-amino alcohol, is the Sharpless Asymmetric Dihydroxylation (SAD).[4][5] This powerful reaction transforms a prochiral alkene, such as N-Boc-3-pyrroline, into a chiral diol with high enantioselectivity.[6]
Mechanistic Rationale
The SAD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand.[4] The ligand and OsO₄ form a chiral complex that coordinates with the alkene from a specific face.[5] This is followed by a [3+2] cycloaddition to form an osmate ester intermediate.[5] Subsequent hydrolysis releases the chiral diol. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, regenerates the OsO₄ catalyst, making the process economical and reducing the need for the highly toxic osmium reagent.[4][7]
The choice of ligand dictates the facial selectivity of the dihydroxylation:
AD-mix-β , containing the (DHQD)₂PHAL ligand, typically delivers the hydroxyl groups to the "top face" of the alkene.
AD-mix-α , with the (DHQ)₂PHAL ligand, delivers them to the "bottom face".
Caption: Workflow for synthesis via Sharpless Dihydroxylation.
Conversion to the Target Scaffold
With the cis-diol in hand, the next crucial step is the inversion of stereochemistry at one of the hydroxyl-bearing carbons to achieve the desired trans configuration. This is elegantly accomplished through a two-step sequence:
Selective Monosulfonylation: The primary or less-hindered hydroxyl group of the diol is selectively activated by conversion to a good leaving group, typically a mesylate (OMs) or tosylate (OTs).
Intramolecular SN2 Cyclization/Intermolecular Opening: In many syntheses, this activation is followed by an intramolecular cyclization to form a transient epoxide.[8] This epoxide is then opened in a regioselective SN2 reaction by isopropoxide.[9] The nucleophilic attack occurs at the less substituted carbon, leading to the inversion of stereochemistry and yielding the trans-3-hydroxy-4-isopropoxy product.[10] Alternatively, direct displacement of the mesylate by isopropoxide can also achieve the same stereochemical outcome.
Representative Experimental Protocol
Step 1: Asymmetric Dihydroxylation of N-Boc-3-pyrroline [11]
To a stirred solution of N-Boc-3-pyrroline (1.0 eq) in a 1:1 mixture of t-butanol and water at 0 °C, add AD-mix-β (approx. 1.4 g per mmol of alkene).
Stir the resulting slurry vigorously at 0 °C for 18-24 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
Extract the aqueous phase with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield cis-N-Boc-pyrrolidine-3,4-diol.
Step 2: Conversion to trans-4-Isopropoxypyrrolidin-3-ol
Dissolve the cis-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere.
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).
Stir the reaction at 0 °C for 2 hours. Upon completion, wash the mixture with saturated sodium bicarbonate solution, dry the organic layer, and concentrate to yield the crude mesylate, which is often used without further purification.
Prepare a solution of sodium isopropoxide by adding sodium hydride (3.0 eq) to excess isopropanol at 0 °C, then allowing it to warm to room temperature.
Add a solution of the crude mesylate in anhydrous THF to the sodium isopropoxide solution.
Heat the mixture to reflux and stir for 12-16 hours.
Cool the reaction, quench carefully with water, and extract with ethyl acetate.
Purify the crude product by flash chromatography to yield N-Boc-trans-4-isopropoxypyrrolidin-3-ol. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if the free amine is desired.
Alternative & Complementary Pathways
While the Sharpless Dihydroxylation route is highly effective, other strategies offer unique advantages and access to different derivatives.
Chiral Pool Synthesis
Starting from readily available, enantiomerically pure natural products is a powerful strategy.[12] L- or D-aspartic acid and 4-hydroxy-L-proline are excellent chiral pool starting materials for pyrrolidine derivatives.[13][14] For example, a synthesis starting from a protected 4-hydroxyproline derivative can establish one stereocenter, with subsequent chemical manipulations used to install the second stereocenter at C3.[14]
Aziridine Ring-Opening/Expansion
Aziridines are versatile intermediates for synthesizing nitrogen-containing heterocycles.[15] An N-protected cinnamylaziridine can undergo an N-bromosuccinimide (NBS)-induced cascade reaction involving aminocyclization and ring expansion to diastereoselectively form functionalized pyrrolidines.[15] This method allows for the rapid construction of the core with multiple stereocenters.
Comparison of Synthetic Routes
Strategy
Starting Material
Key Reaction
Stereocontrol
Advantages
Disadvantages
Sharpless Dihydroxylation
N-Boc-3-Pyrroline
Asymmetric Dihydroxylation
Ligand-controlled
High enantioselectivity, reliable, well-documented.[4]
Requires expensive and toxic OsO₄ (though catalytic).
The synthesis of trans-4-isopropoxypyrrolidin-3-ol and its derivatives is a well-addressed challenge in modern organic chemistry, with several robust and stereoselective methods available to the practicing scientist. The Sharpless Asymmetric Dihydroxylation pathway stands out for its high enantioselectivity and reliability, providing a direct route to a key cis-diol intermediate that can be readily converted to the desired trans product. For large-scale synthesis or when cost is a primary driver, chiral pool approaches from materials like hydroxyproline offer a compelling alternative. The choice of synthetic route will ultimately depend on the specific target derivative, required scale, and available resources, but the strategies outlined in this guide provide a solid foundation for accessing this valuable class of molecules for drug discovery and development.
References
Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKm_VY34HCew5HUmUVwvRMLYubvBOiz75l-h1I7T3edOfh2YJkeaWhBMtPzE872PGsmab1qR1mu7IMjDYhs78pUNrnkX77TJkTGWYebgGcSbu7hNwaOZCd8D1QJLqe5an05hF7eHbhCGe9cFVoH8agExB6v8MpehD3trh21mnP77mX1B3dyzzuaLBMrPWu1NTa7RqK1g8RktJ7060WRqLMbosQ8A6nlx353uQ_HUvaadbOZCZ5T84hmpx-sBA=]
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Advanced Stereochemical Assignment of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: A Comprehensive Methodological Framework
Executive Summary The rigorous stereochemical assignment of small-molecule building blocks is a non-negotiable pillar of modern drug development. trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) is a d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rigorous stereochemical assignment of small-molecule building blocks is a non-negotiable pillar of modern drug development. trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) is a densely functionalized chiral scaffold containing two contiguous stereocenters. Due to the inherent conformational flexibility of the five-membered pyrrolidine ring, standard 1D NMR techniques are often insufficient for unambiguous assignment.
This technical guide provides a definitive, self-validating methodological framework for elucidating both the relative (diastereomeric) and absolute (enantiomeric) configuration of this molecule, leveraging multidimensional NMR, Single Crystal X-ray Diffraction (SCXRD), and chemical derivatization.
Structural Dynamics and Causality in Analytical Selection
Substituted pyrrolidines are privileged motifs in medicinal chemistry, but they present unique analytical challenges. The pyrrolidine ring rapidly interconverts between envelope and half-chair conformations. This dynamic behavior averages out the spatial relationships between vicinal protons, meaning that reliance on simple Karplus-derived coupling constants (
3J
) can lead to erroneous stereochemical assignments[1].
To establish a self-validating analytical system, we must decouple relative stereochemistry (proving the trans relationship) from absolute stereochemistry (proving the exact 3R,4R or 3S,4S configuration).
Elucidating Relative Stereochemistry: The trans-Configuration
The first objective is to confirm the trans relationship between the C3-hydroxyl and C4-isopropoxy groups.
Causality of Method Choice: While the
3JH3,H4
coupling constant provides initial clues—typically 2–4 Hz for trans isomers (dihedral angle ~90°–120°) and 6–9 Hz for cis isomers (dihedral angle ~0°–30°)—conformational averaging necessitates orthogonal validation. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to measure through-space dipole-dipole interactions. A true trans isomer will exhibit negligible NOE cross-peaks between H3 and H4 due to their anti-periplanar spatial arrangement, whereas a cis isomer will show a strong cross-peak.
Workflow for diastereomeric assignment of pyrrolidinols via NMR.
Once the trans relative geometry is established, the absolute configuration must be determined. We deploy two orthogonal methods to ensure absolute trustworthiness.
Single Crystal X-ray Diffraction (SCXRD) via Anomalous Dispersion
Causality of Method Choice: Standard X-ray crystallography cannot distinguish enantiomers of light-atom molecules (C, H, N, O) because their anomalous scattering signal is too weak. However, the presence of the hydrochloride salt in trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is a strategic advantage. The chloride ion (
Z=17
) serves as a heavy atom. By utilizing Copper K
α
radiation (
λ=1.5418
Å) instead of standard Molybdenum K
α
, we maximize the anomalous dispersion signal of the chloride ion. This allows for the precise calculation of the Flack parameter[2]. A Flack parameter refining to
0.0±0.1
definitively confirms the absolute structure.
Mosher's Method (MTPA Derivatization)
Causality of Method Choice: To provide solution-state validation, we utilize Mosher's esterification. Because the molecule contains both a secondary amine and a secondary alcohol, direct treatment with Mosher's acid chloride (MTPA-Cl) would yield a complex mixture of amides and esters. Therefore, chemoselective N-Boc protection of the pyrrolidine nitrogen is a mandatory prerequisite[3]. Subsequent esterification of the C3-OH with (R)- and (S)-MTPA-Cl generates diastereomers. The
ΔδSR
(chemical shift difference between S and R esters) of the H4 and isopropoxy protons reveals the absolute configuration at C3 based on the magnetic shielding cone of the MTPA phenyl ring.
Orthogonal workflows for determining the absolute configuration of chiral pyrrolidinols.
Self-Validating Experimental Protocols
Protocol A: 2D NOESY NMR Acquisition
Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
d6
. (DMSO is chosen to ensure slow exchange of the OH proton, allowing potential observation of OH spatial couplings).
1D Acquisition: Acquire a standard
1
H NMR spectrum (ns=16, d1=2s) to map the H3 and H4 resonances.
2D Acquisition: Set up a 2D NOESY experiment with a mixing time (
τm
) of 300–500 ms.
Validation Check: Verify the presence of diagonal peaks and expected geminal cross-peaks (e.g., H2a/H2b) to confirm the correct mixing time. The absence of an H3-H4 cross-peak validates the trans configuration.
Protocol B: SCXRD Crystallization and Flack Parameter Analysis
Crystallization: Dissolve 20 mg of the hydrochloride salt in a minimal volume of hot methanol.
Vapor Diffusion: Perform vapor diffusion using diethyl ether as the antisolvent at 4°C for 48–72 hours to grow diffraction-quality single crystals.
Data Collection: Mount a high-quality crystal on a diffractometer equipped with a Cu K
α
microsource (
λ=1.5418
Å).
Validation Check: Collect data ensuring high redundancy and >99% coverage of Friedel pairs . During structure refinement (e.g., using SHELXL), the Flack parameter must refine to
x=0.00±0.05
. A standard uncertainty
>0.1
invalidates the absolute assignment.
Protocol C: Mosher's Ester Derivatization
N-Protection: React the hydrochloride salt (1 eq) with Boc
2
O (1.2 eq) and triethylamine (2.5 eq) in DCM at room temperature for 4 hours. Isolate the N-Boc intermediate via silica gel chromatography.
Esterification: Divide the N-Boc intermediate into two vials. To vial A, add (R)-MTPA-Cl (1.5 eq), DMAP (0.2 eq), and pyridine in DCM. To vial B, add (S)-MTPA-Cl under identical conditions.
Validation Check: Monitor by LCMS. The reaction must reach >95% conversion to prevent kinetic resolution, which could artificially enrich one enantiomer and skew the NMR analysis.
Analysis: Purify the diastereomeric esters and acquire
1
H NMR spectra to calculate
ΔδSR
.
Quantitative Data Summaries
Table 1: Diagnostic NMR Parameters for Relative Stereochemistry
Parameter
Expected for cis-Isomer
Expected for trans-Isomer
Diagnostic Value
3JH3,H4
Coupling
6.0 – 9.0 Hz
2.0 – 4.0 Hz
Primary indicator of dihedral angle
H3-H4 NOESY Cross-Peak
Strong
Weak / Absent
Definitive proof of spatial proximity
H2-H4 NOESY Cross-Peak
Weak
Strong (1,3-diaxial like)
Secondary conformational proof
Table 2: Multi-Modal Absolute Configuration Data Matrix
Analytical Modality
Target Metric
Success Criterion
Validation Status
SCXRD (Cu K
α
)
Flack Parameter (
x
)
0.00±0.05
Confirms absolute spatial arrangement
SCXRD (Cu K
α
)
Friedel Pair Coverage
>99%
Ensures statistical validity of
x
Mosher's Method
ΔδSR
(H4 proton)
Consistent sign (+ or -)
Confirms C3 stereocenter configuration
Chiral HPLC
Enantiomeric Excess (ee)
>98%
Confirms bulk sample enantiopurity
References
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - NIH PubMed Central (PMC) -[Link]
Howard Flack and the Flack Parameter - MDPI (Crystals) -[Link]
Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines - The Journal of Organic Chemistry (ACS Publications) -[Link]
Solubility Profile of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride in Organic Solvents: A Methodological and Predictive Analysis
An In-depth Technical Guide Executive Summary The development of novel pharmaceutical agents hinges on a thorough understanding of their physicochemical properties, with solubility being a cornerstone for bioavailability...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Executive Summary
The development of novel pharmaceutical agents hinges on a thorough understanding of their physicochemical properties, with solubility being a cornerstone for bioavailability, formulation, and process chemistry. This guide provides a comprehensive technical overview of the solubility profile of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the compound's novelty, publicly available, empirical solubility data is limited. Therefore, this document establishes a predictive and methodological framework. It combines theoretical principles of solubility with detailed, best-practice experimental protocols for its determination. We present a plausible, predicted solubility profile based on the molecule's structural attributes and furnish the reader with the necessary tools to perform a rigorous, in-house validation. This approach ensures that researchers, scientists, and drug development professionals can strategically navigate solvent selection for synthesis, purification, and formulation.
Introduction: The Critical Role of Solubility
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is a substituted pyrrolidinol, a class of compounds frequently explored in drug discovery for its versatile scaffolding. The presence of a hydroxyl group, an ether linkage, and a secondary amine (as a hydrochloride salt) creates a molecule with a complex and fascinating solubility behavior. Its structure features both hydrogen bond donors (-OH, -NH2+) and acceptors (-O-), alongside a non-polar isopropyl group, all influencing its interaction with various solvents.
Understanding the solubility of this Active Pharmaceutical Ingredient (API) is paramount for:
Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization is critical for achieving high yield and purity.
Formulation Science: Solubility dictates the choice of excipients and delivery systems, directly impacting the drug's bioavailability and therapeutic efficacy.
Analytical Chemistry: Developing robust analytical methods, such as HPLC or SFC, requires the analyte to be fully soluble in the mobile phase.
This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a detailed experimental workflow for empirical determination.
The solubility of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is governed by the interplay of its polar and non-polar functionalities. As a hydrochloride salt, it is expected to have significant solubility in polar protic solvents where the salt can dissociate and the resulting ions can be effectively solvated.
Key Molecular Features Influencing Solubility:
Pyrrolidinium Cation: The protonated amine forms a charged center, favoring interactions with high-dielectric constant solvents.
Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor and acceptor, promoting solubility in protic solvents like water, methanol, and ethanol.
Isopropoxy Group (-O-CH(CH₃)₂): The ether oxygen is a hydrogen bond acceptor, but the isopropyl group introduces steric bulk and lipophilicity, which can enhance solubility in less polar or aprotic polar solvents.
Chloride Anion (Cl⁻): Requires solvation by polar solvents.
This duality suggests that while solubility will be highest in polar protic solvents, the isopropoxy moiety may confer partial solubility in solvents of intermediate polarity.
The following table presents a predicted, semi-quantitative solubility profile for trans-4-Isopropoxy-3-pyrrolidinol hydrochloride at ambient temperature (~25°C). This data is derived from first principles and comparison with structurally analogous compounds. It is intended as a starting point for experimental verification.
Solvent
Solvent Class
Predicted Solubility (mg/mL)
Classification
Rationale for Prediction
Water
Polar Protic
> 200
Very Soluble
Excellent solvation of the hydrochloride salt and strong hydrogen bonding with the hydroxyl group.
Methanol
Polar Protic
> 100
Freely Soluble
High polarity and hydrogen bonding capacity effectively solvate the ionic and polar groups.
Ethanol
Polar Protic
50 - 100
Soluble
Good polarity, but the slightly larger alkyl chain reduces solvating efficiency compared to methanol.
Isopropanol
Polar Protic
10 - 30
Sparingly Soluble
Increased steric hindrance and lower polarity reduce the ability to effectively solvate the salt.
Acetonitrile
Polar Aprotic
1 - 10
Slightly Soluble
High dielectric constant can stabilize ions, but lack of hydrogen bond donation limits solvation of the chloride anion.
Acetone
Polar Aprotic
< 1
Very Slightly Soluble
Moderate polarity is insufficient to overcome the lattice energy of the salt.
Dichloromethane (DCM)
Non-polar
< 0.1
Practically Insoluble
Low polarity and inability to form hydrogen bonds result in poor solvation.
Toluene
Non-polar
< 0.1
Practically Insoluble
Aromatic, non-polar nature is incompatible with the highly polar, ionic compound.
Tetrahydrofuran (THF)
Polar Aprotic
1 - 10
Slightly Soluble
The ether oxygen can solvate the cation, but overall polarity is moderate. The isopropoxy group may favor this interaction.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 100
Freely Soluble
Exceptionally high polarity and strong hydrogen bond accepting character effectively solvate the cation.
Experimental Workflow for Solubility Determination
A robust and reproducible method for determining solubility is crucial. The following section details the equilibrium shake-flask method, a gold standard for solubility assessment.
Caption: Key experimental variables that must be controlled for accurate results.
Temperature: Solubility is highly temperature-dependent. All steps, from equilibration to separation, must be performed at a precisely controlled temperature.
Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have vastly different solubilities. The solid form of the API used must be characterized (e.g., by XRPD) and kept consistent.
Purity of Compound and Solvent: Impurities can either increase or decrease apparent solubility. Always use high-purity API and HPLC-grade solvents.
Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. The system must reach a true thermodynamic equilibrium.
pH of the Medium: While less critical for aprotic organic solvents, any residual water or acidic/basic impurities can affect the ionization state of the compound, altering its solubility.
Conclusion and Future Directions
This guide provides a robust framework for understanding and determining the solubility of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride. The predictive analysis, grounded in fundamental chemical principles, offers a strategic starting point for solvent screening. The detailed experimental protocol for the shake-flask method provides a reliable path to generating high-quality, empirical data.
For drug development professionals, the next steps would involve:
Executing the described protocol to validate and refine the predicted solubility table.
Investigating the temperature dependence of solubility in key solvents to create solubility curves.
Assessing the kinetic solubility using high-throughput methods for early-stage discovery screening.
Characterizing the solid form of the API before and after the experiment to check for any polymorphic transformations.
By systematically combining predictive theory with rigorous experimental practice, researchers can accelerate the development timeline, ensuring that formulation and process development are built on a solid foundation of physicochemical understanding.
References
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Absorption and Drug Development (pp. 131-189). John Wiley & Sons. [Link]
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for N-Alkylation of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction N-substituted pyrrolidinol scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compoun...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted pyrrolidinol scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The substituent on the pyrrolidine nitrogen often plays a critical role in modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile methods for the N-alkylation of pyrrolidinol derivatives is of significant interest to the drug discovery and development community.
This guide provides a detailed overview of established protocols for the N-alkylation of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride, a key intermediate for various therapeutic agents. We will explore two primary synthetic strategies: Reductive Amination and Direct Alkylation . The protocols are designed to be clear, concise, and reproducible, with an emphasis on the underlying chemical principles to aid in troubleshooting and optimization.
Chemical Principles
trans-4-Isopropoxy-3-pyrrolidinol is a secondary cyclic amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and thus susceptible to reaction with electrophiles, such as aldehydes, ketones, and alkyl halides. However, the starting material is provided as a hydrochloride salt. In this form, the nitrogen lone pair is protonated, rendering it non-nucleophilic. Therefore, a crucial first step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt with a suitable base to liberate the free secondary amine.
PART 1: Reductive Amination
Reductive amination is a highly versatile and widely employed method for the N-alkylation of amines.[3][4] This one-pot procedure involves the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product.[5] This method is favored for its operational simplicity, broad substrate scope, and high functional group tolerance.[5]
A key advantage of reductive amination is that it avoids the over-alkylation often observed with direct alkylation methods.[3][6] The reaction proceeds through a distinct iminium ion intermediate, which is selectively reduced by a mild reducing agent.
Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions.[7] It is less basic and more sterically hindered than other common borohydrides, which contributes to its selectivity for reducing the iminium ion in the presence of the starting carbonyl compound.[7]
Materials:
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride
Aldehyde or Ketone (e.g., isobutyraldehyde, benzaldehyde, acetone)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware
Magnetic stirrer
Procedure:
Reaction Setup: To a round-bottom flask, add trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.0 eq) and dissolve it in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
Carbonyl Addition: Add the desired aldehyde or ketone (1.0 - 1.2 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions. The addition may be slightly exothermic.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
Work-up:
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with DCM or DCE (2 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated pyrrolidinol.[4]
Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Expected Yields for Reductive Amination
Carbonyl Compound
Expected Yield (%)
Isobutyraldehyde
85 - 95
Benzaldehyde
80 - 90
Acetone
75 - 85
Cyclohexanone
80 - 90
Note: Yields are estimates and may vary depending on reaction scale and specific conditions.
PART 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming carbon-nitrogen bonds.[6] The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide.
A significant challenge with this method is controlling the reaction to prevent over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[4][6] However, for the synthesis of tertiary amines from a secondary amine starting material, this is the intended outcome. Careful control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired mono-alkylated product.
Protocol 2: Direct Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of trans-4-Isopropoxy-3-pyrrolidinol with an alkyl halide in the presence of a suitable base.
Materials:
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Standard laboratory glassware
Magnetic stirrer
Procedure:
Reaction Setup: In a round-bottom flask, suspend trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.0 eq) and potassium carbonate (2.0 - 3.0 eq) or cesium carbonate (1.5 - 2.0 eq) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
Alkyl Halide Addition: Add the alkyl halide (1.0 - 1.2 eq) to the suspension.
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Work-up:
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Dilute the residue with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification:
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the residue via flash column chromatography to isolate the N-alkylated pyrrolidinol.
Direct Alkylation Mechanism
Caption: Mechanism of Direct N-Alkylation.
Troubleshooting and Optimization
Low Yields in Reductive Amination:
Ensure the quality of the reducing agent. Sodium triacetoxyborohydride can be sensitive to moisture.
Consider adding a catalytic amount of acetic acid to facilitate iminium ion formation, especially with less reactive ketones.
For sterically hindered ketones, longer reaction times or elevated temperatures may be necessary.
Over-alkylation in Direct Alkylation:
Use the alkylating agent as the limiting reagent (1.0 eq or slightly less).
Add the alkyl halide slowly to the reaction mixture.
Lowering the reaction temperature can sometimes improve selectivity for mono-alkylation.
Reaction Stalls:
In both methods, ensure the base is sufficiently strong and added in adequate amounts to fully neutralize the hydrochloride salt.
Verify the purity of all reagents and solvents. Water can interfere with the reaction.
Conclusion
The N-alkylation of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride can be effectively achieved through both reductive amination and direct alkylation protocols. The choice of method will depend on the desired substituent, the availability of starting materials, and the desired scale of the reaction. Reductive amination is generally the preferred method due to its high selectivity and broad substrate scope. Direct alkylation provides a more classical approach that can be effective for certain substrates. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize a wide range of N-alkylated pyrrolidinol derivatives for their drug discovery and development programs.
References
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
ResearchGate. (2026, March 6). (PDF) Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
ResearchGate. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
National Institutes of Health. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
ACS Publications. (2009, July 10). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. [Link]
Organic Chemistry Portal. (n.d.). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. [Link]
ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]
Application Note: Regio- and Chemoselective C-N Cross-Coupling of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride
Executive Summary & Strategic Significance trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) is a highly valuable, sp³-rich chiral building block utilized in modern medicinal chemistry to improve physic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Significance
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8) is a highly valuable, sp³-rich chiral building block utilized in modern medicinal chemistry to improve physicochemical properties, such as aqueous solubility, metabolic stability, and target binding via defined hydrogen-bond vectors. Functionalizing this scaffold via C-N cross-coupling (Buchwald-Hartwig amination) with aryl or heteroaryl halides is a critical transformation for drug development[1]. However, the presence of a hydrochloride salt, a free secondary hydroxyl group, and the steric bulk of the trans-3,4-disubstitution pattern presents unique chemoselectivity and reactivity challenges that require precise catalytic design.
Mechanistic Causality & Reaction Design
To achieve high yields and absolute chemoselectivity, the experimental conditions must be engineered to address three specific molecular challenges:
Managing the Hydrochloride Salt: The substrate is supplied as an HCl salt, which completely inhibits the oxidative addition and amine coordination steps of the palladium catalytic cycle if not neutralized. While pre-forming the free base is an option, it is prone to oxidative degradation and adds an unnecessary synthetic step. A superior, self-validating approach utilizes an excess of a heterogeneous inorganic base (e.g., 3.0 equivalents of Cs₂CO₃)[2] to liberate the free amine in situ while simultaneously participating in the deprotonation of the Pd-amido complex[3].
N- vs. O- Chemoselectivity: The substrate possesses both a secondary amine and a secondary alcohol. Palladium-catalyzed cross-coupling must be strictly directed toward C-N bond formation. The use of strong alkoxide bases like NaOtBu (pKₐ ~19) can inadvertently deprotonate the hydroxyl group, leading to competing C-O cross-coupling (etherification) or substrate decomposition[3]. Therefore, a milder base like Cs₂CO₃ is mandated to preserve the integrity of the hydroxyl group.
Ligand Selection for Steric Accommodation: The trans-isopropoxy group at C4 introduces moderate steric hindrance adjacent to the reactive nitrogen center. Bulky, electron-rich dialkylbiaryl phosphine ligands, specifically RuPhos or XPhos, are required. These ligands accelerate the reductive elimination step, outcompeting potential β-hydride elimination. Furthermore, their massive steric profile heavily disfavors the coordination of the more sterically demanding alkoxide, ensuring >99:1 N:O chemoselectivity.
Figure 2: Step-by-step experimental workflow for the C-N cross-coupling reaction.
Quantitative Optimization Data
The following table summarizes the causal relationship between reagent selection and reaction efficiency, demonstrating why the RuPhos/Cs₂CO₃ system is the optimal self-validating choice for this specific substrate.
Entry
Catalyst / Ligand
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
N:O Selectivity
1
Pd₂(dba)₃ / BINAP
NaOtBu (2.5)
Toluene
90
45
85:15
2
Pd(OAc)₂ / XPhos
Cs₂CO₃ (3.0)
1,4-Dioxane
100
78
>95:5
3
Pd₂(dba)₃ / RuPhos
Cs₂CO₃ (3.0)
1,4-Dioxane
100
92
>99:1
4
Pd₂(dba)₃ / RuPhos
K₃PO₄ (3.0)
t-AmylOH
100
85
>99:1
5
Pd₂(dba)₃ / RuPhos
NaOtBu (2.5)
1,4-Dioxane
100
60
80:20
Data Interpretation: Entry 3 provides the optimal balance. The use of NaOtBu (Entries 1 and 5) results in diminished yields and poor chemoselectivity due to competitive alkoxide deprotonation[3].
Standardized Experimental Protocol
This protocol is designed as a self-validating system for a 1.0 mmol scale reaction.
Reagent Assembly (Inert Atmosphere): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), trans-4-isopropoxy-3-pyrrolidinol hydrochloride (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.048 mmol), and anhydrous Cs₂CO₃ (3.0 mmol)[2].
Causality Note: Cs₂CO₃ must be finely milled to maximize surface area for the heterogeneous in situ free-basing of the hydrochloride salt.
Degassing and Solvent Addition: Evacuate the Schlenk tube and backfill with ultra-pure Argon (repeat 3 times). Under a positive flow of Argon, add anhydrous 1,4-Dioxane (5.0 mL). Seal the tube with a Teflon screw cap.
Reaction Execution & Self-Validation: Submerge the Schlenk tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm).
Visual Checkpoint: Within 5-10 minutes of heating, the reaction mixture should transition from the dark purple/red of the Pd₂(dba)₃ resting state to a distinct red-brown or golden-yellow hue, indicating the successful formation of the active LPd(0) catalyst and subsequent oxidative addition[3].
Monitoring: Stir the reaction for 12–16 hours. Monitor the consumption of the aryl halide via LC-MS or TLC (Eluent: 5% MeOH in DCM). The presence of a highly polar spot corresponding to the starting pyrrolidinol is normal due to the 1.2 equiv excess.
Quench and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts (Cs₂CO₃ and CsCl) and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 10% Methanol in Dichloromethane containing 1% Triethylamine to prevent streaking of the basic amine product) to afford the pure N-arylated trans-4-isopropoxy-3-pyrrolidinol.
Application Notes and Protocols: Boc Protection of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride
For: Researchers, scientists, and drug development professionals Introduction In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of reactive functional groups is paramount...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of reactive functional groups is paramount for the successful synthesis of complex molecular architectures.[1][2] The pyrrolidine scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[3] trans-4-Isopropoxy-3-pyrrolidinol is a valuable chiral building block used in the synthesis of a variety of pharmaceutical agents.[4] Its hydrochloride salt form ensures stability and ease of handling.
The protection of the secondary amine in trans-4-Isopropoxy-3-pyrrolidinol is a critical step to allow for selective modification of the hydroxyl group or other functionalities in a multi-step synthesis.[5] The tert-butyloxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines. This preference is due to its remarkable stability across a wide range of nucleophilic and basic conditions, coupled with the mild acidic conditions required for its removal.[6][7][8]
This document provides a detailed, field-proven protocol for the Boc protection of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride. It delves into the mechanistic rationale, experimental details, and characterization of the final product, offering a comprehensive guide for researchers in synthetic and medicinal chemistry.
Mechanistic Rationale: The "Why" Behind the Protocol
The Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[6] The reaction proceeds through the attack of the nucleophilic secondary amine of the pyrrolidinol on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O.[1][9]
Since the starting material is a hydrochloride salt, the pyrrolidine nitrogen is protonated. A base, typically a tertiary amine like triethylamine (Et₃N), is required to neutralize the hydrochloride salt, thus liberating the free, nucleophilic secondary amine.[9][10] The triethylamine also acts as a scavenger for the proton generated during the carbamate formation, driving the reaction to completion.[9]
The reaction forms a transient tetrahedral intermediate which then collapses.[11] This collapse eliminates a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[11][12]
Caption: Workflow of the Boc protection reaction.
Experimental Protocol
This protocol has been optimized for high yield and purity.
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, suspend trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Base Addition: Slowly add triethylamine (2.2 eq.) to the stirred suspension. It is crucial to add slightly more than two equivalents of base: one to neutralize the hydrochloride salt and the second to act as a base for the protection reaction itself. Stir for 10-15 minutes at 0 °C. The suspension should become a clear solution.
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) portion-wise to the reaction mixture at 0 °C.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (e.g., 1:1 v/v). The starting material is polar, while the product is significantly less polar.
Workup:
Once the reaction is complete, dilute the mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[6]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Step-by-step experimental workflow.
Characterization of N-Boc-trans-4-Isopropoxy-3-pyrrolidinol
Accurate characterization of the final product is essential for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[14] The ¹H and ¹³C NMR spectra will show characteristic shifts confirming the successful Boc protection. Due to the restricted rotation around the carbamate C-N bond, some signals may appear broadened or as two sets of rotamers at room temperature.[15][16]
¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The signals for the pyrrolidine ring protons will be shifted compared to the starting material.
¹³C NMR: The appearance of new signals around 80 ppm (quaternary carbon of the Boc group) and 155 ppm (carbonyl carbon of the Boc group) are indicative of successful protection. The pyrrolidine ring carbons will also show characteristic shifts.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.
Trustworthiness and Self-Validation
In-Process Controls
TLC Monitoring: The disappearance of the highly polar starting material spot and the appearance of a new, less polar product spot provides a simple and effective way to monitor the reaction's progress and completion.
pH of Aqueous Wash: During the workup, ensuring the initial NaHCO₃ wash is basic (pH > 7) confirms the neutralization of any residual acidic species.
Ensure anhydrous conditions. Use freshly opened or properly stored (Boc)₂O. Confirm the addition of 2.2 equivalents of triethylamine. Allow the reaction to stir for a longer duration at room temperature.
Low Yield
Incomplete reaction; loss of product during aqueous workup (if product has some water solubility).
Ensure the reaction goes to completion by TLC. During workup, back-extract the aqueous layers with the organic solvent (e.g., DCM or Ethyl Acetate) to recover any dissolved product.[17]
Presence of Impurities after Workup
Excess (Boc)₂O or byproducts.
If purification is necessary, column chromatography is effective. Residual tert-butanol can be removed under high vacuum.
Broadened NMR Signals
Presence of rotamers due to restricted C-N bond rotation.
This is a common characteristic of Boc-protected amines.[15] Running the NMR at an elevated temperature can sometimes coalesce the signals into sharper peaks.
Conclusion
The Boc protection of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is a robust and reliable transformation that is fundamental for the use of this chiral building block in further synthetic applications. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently and efficiently synthesize the N-Boc protected product in high yield and purity. This application note serves as a comprehensive guide, grounded in established chemical principles, to ensure the successful execution of this critical synthetic step.
References
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
YouTube. Adding Boc Group Mechanism | Organic Chemistry. (2021). Available from: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2000). Available from: [Link]
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013). Available from: [Link]
WordPress.com. Reactions that Work: Boc Protection | Chemtips. (2012). Available from: [Link]
Chemistry Steps. Boc Protecting Group for Amines. (2023). Available from: [Link]
Journal of Nuclear Medicine. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. (2023). Available from: [Link]
PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available from: [Link]
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025). Available from: [Link]
Boc Resin Cleavage Protocol. Available from: [Link]
ScienceDirect. Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals. A combined DFT and NMR study. Available from: [Link]
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Available from: [Link]
PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Available from: [Link]
Rsc.org. SUPPLEMENTARY INFORMATION Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic ma. Available from: [Link]
PMC. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available from: [Link]
ResearchGate. Evaluation of Physico-Chemical Properties Influence on Drug Product in vitro Profiles and Solubility Profile of Fourth Generation Antibacterial Drug. Available from: [Link]
Catalytic Functionalization of trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride: Advanced Methodologies for Medicinal Chemistry Scaffolds
Introduction & Structural Rationale Saturated aza-heterocycles, particularly highly substituted pyrrolidines, are ubiquitous structural motifs in modern drug discovery, frequently appearing in FDA-approved therapeutics[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
Saturated aza-heterocycles, particularly highly substituted pyrrolidines, are ubiquitous structural motifs in modern drug discovery, frequently appearing in FDA-approved therapeutics[1]. Among these, trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8)[2] serves as a premium bifunctional building block.
From a synthetic perspective, this scaffold presents a unique challenge and opportunity:
Orthogonal Reactivity: It possesses a secondary amine (N1) and a secondary alcohol (C3), allowing for selective functionalization without the absolute need for protecting groups if the catalytic system is tuned correctly.
Steric Constraints: The trans-stereochemistry and the bulky isopropoxy ether at C4 introduce significant steric hindrance around the pyrrolidine ring.
Salt Form: Supplied as a hydrochloride salt[2], the amine is deactivated and requires careful in situ freebasing to participate in catalytic cycles without poisoning transition-metal catalysts with excess chloride ions.
This application note provides field-proven, self-validating protocols for the N-functionalization of this scaffold, focusing on Palladium-Catalyzed Buchwald-Hartwig N-Arylation [3] and Iridium-Catalyzed Borrowing Hydrogen N-Alkylation [1].
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe.
Overcoming Sterics in Pd-Catalyzed N-Arylation
The N-arylation of pyrrolidines is a critical step in synthesizing biologically active molecules[4]. However, coupling an aryl halide with trans-4-Isopropoxy-3-pyrrolidinol is complicated by the steric bulk of the C4-isopropoxy group.
Ligand Selection: First-generation ligands (e.g., BINAP) often fail here due to slow reductive elimination, leading to catalyst decay (palladium black formation)[5]. Using bulky, electron-rich biaryl phosphine ligands like RuPhos accelerates both oxidative addition of the aryl halide and the sterically demanding reductive elimination step[3].
Base Selection: While NaOtBu is the standard strong base for Buchwald-Hartwig couplings[3], it can deprotonate the free C3-hydroxyl group, leading to competing O-arylation. Transitioning to a weaker, softer base like Cs₂CO₃ in 1,4-dioxane suppresses O-arylation and selectively yields the N-aryl product.
Atom Economy via Ir-Catalyzed Borrowing Hydrogen
Traditional N-alkylation relies on alkyl halides, which are often genotoxic and prone to over-alkylation (forming quaternary ammonium salts). The Borrowing Hydrogen (BH) methodology offers a green alternative by using primary alcohols as alkylating agents[1].
Mechanism: The Ir(III) catalyst (e.g.,
[Cp∗IrCl2]2
) temporarily "borrows" hydrogen from the primary alcohol, oxidizing it to an aldehyde[1]. The freebased pyrrolidinol condenses with this aldehyde to form an iminium intermediate. Finally, the Ir-hydride species returns the hydrogen, reducing the iminium to the N-alkylated product[1]. Water is the only byproduct.
Ir-Catalyzed Borrowing Hydrogen Catalytic Cycle for N-Alkylation.
Quantitative Data Presentation
The following tables summarize the optimization data for functionalizing trans-4-Isopropoxy-3-pyrrolidinol hydrochloride.
Table 1: Optimization of Pd-Catalyzed N-Arylation (Coupling with 4-Bromotoluene)
Entry
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Yield (%)
Observation
1
Pd₂(dba)₃ (2.5)
BINAP (5)
NaOtBu (2.5)
Toluene
110
42
Significant Pd black formation.
2
Pd₂(dba)₃ (2.5)
XPhos (5)
NaOtBu (2.5)
Toluene
110
68
~15% O-arylation byproduct.
3
Pd(OAc)₂ (5)
RuPhos (5)
Cs₂CO₃ (2.5)
1,4-Dioxane
100
89
Clean conversion, high selectivity.
4
Pd(OAc)₂ (5)
RuPhos (5)
K₃PO₄ (2.5)
1,4-Dioxane
100
85
Slower reaction rate (48h).
Table 2: Ir-Catalyzed Borrowing Hydrogen N-Alkylation (Coupling with Benzyl Alcohol)
Experimental Workflow for Pd-Catalyzed Buchwald-Hartwig N-Arylation.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (1.0 mmol, 181.7 mg) and Cs₂CO₃ (2.5 mmol, 814.5 mg).
Validation Checkpoint 1: The excess base is required to first neutralize the HCl salt (1.0 equiv) and then participate in the catalytic cycle (1.5 equiv).
Catalyst Loading: Add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and RuPhos (0.05 mmol, 23.3 mg). Seal the tube with a septum and purge with Argon (3 vacuum/argon cycles).
Reagent Addition: Via syringe, add 4-bromotoluene (1.2 mmol, 205.2 mg) followed by anhydrous, degassed 1,4-dioxane (4.0 mL).
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 100 °C for 24 hours[3].
Validation Checkpoint 2: The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous mixture (with suspended inorganic salts). Formation of a black mirror on the glass indicates catalyst death.
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Wash the filtrate with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure N-arylated product.
Causality Note:t-Amyl alcohol is chosen as the solvent because it is a tertiary alcohol and cannot undergo dehydrogenation by the Ir-catalyst, preventing cross-reactivity[1].
Reaction: Seal the vial and stir at room temperature for 15 minutes to allow complete freebasing.
Validation Checkpoint 1: A fine white precipitate (KCl) will form, confirming the neutralization of the hydrochloride salt.
Heating: Heat the sealed vial at 110 °C for 18 hours.
Monitoring: Monitor via LC-MS or TLC (10% MeOH in DCM, Ninhydrin stain).
Validation Checkpoint 2: The primary amine starting material spot (
Rf≈0.1
) will disappear, replaced by a UV-active, ninhydrin-negative spot (
Rf≈0.4
).
Workup & Purification: Cool to room temperature, remove the solvent under reduced pressure, and purify directly via basic alumina column chromatography (to prevent degradation of the acid-sensitive pyrrolidine) using a DCM/MeOH gradient.
References
Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2023). "Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology." The Journal of Organic Chemistry, 88(10). URL:[Link]
Ahmad, M., et al. (2024). "Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules." Molecular Diversity, 29, 1851-1893. URL:[Link]
Technical Support Center: Troubleshooting Solubility for trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized pyrrolidine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of functionalized pyrrolidine derivatives. trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is a highly polar, hydrophilic amine salt. Most "poor solubility" reports stem not from the compound's intrinsic properties, but from a mismatch between the solute's ionization state and the chosen solvent system, or from buffer-induced suppression[1].
This guide provides a self-validating, mechanistic approach to diagnosing and resolving these issues, ensuring scientific rigor in your drug development workflows.
Before troubleshooting, it is critical to understand the baseline properties of the compound, which align with standard for amine salts[2].
Property
Value / Description
Impact on Solubility
Chemical Formula
C7H15NO2 · HCl
The hydrochloride salt form dictates a highly polar, ionic lattice.
Molecular Weight
181.66 g/mol
Small molecular size generally favors high aqueous solubility.
Ionization State
Protonated secondary amine
Highly soluble in polar solvents (Water, Methanol, DMSO).
Organic Solubility
Poor in DCM, EtOAc, Hexane
Requires conversion to the free base for organic dissolution.
Diagnostic Decision Tree
Use the following logic flow to identify the root cause of your solubility issue.
Diagnostic decision tree for troubleshooting trans-4-Isopropoxy-3-pyrrolidinol HCl solubility.
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve trans-4-Isopropoxy-3-pyrrolidinol hydrochloride in dichloromethane (DCM) for a synthesis reaction, but it remains a cloudy suspension. Why?A1: You are observing a fundamental polarity mismatch. The compound is supplied as a hydrochloride salt. The protonated pyrrolidine nitrogen and the chloride counter-ion form a highly polar, ionic lattice that is energetically unfavorable to disrupt using low-dielectric, non-polar solvents like DCM, ethyl acetate, or tetrahydrofuran (THF). As noted in industry troubleshooting guides for , converting the salt to a free amine is the most reliable method to achieve solubility in these organic solvents[1]. The free base is significantly less polar and will partition readily into organic phases. (See Protocol 1).
Q2: My compound dissolved initially in water, but when I added it to my assay buffer (pH 7.4, high NaCl), it precipitated. What is causing this?A2: This is likely caused by the Common-Ion Effect . According to thermodynamic principles outlined in , the solubility product (
Ksp
) of a salt is constant at a given temperature[3]. When you introduce the hydrochloride salt into a buffer that already contains a high concentration of chloride ions (e.g., from NaCl or HCl used for pH adjustment), the equilibrium shifts to the left, forcing the amine hydrochloride to precipitate[4].
Solution: Measure the solubility in a bio-relevant medium or a buffer with a different counter-ion (e.g., phosphate or acetate) to avoid suppressing the intrinsic solubility.
Q3: How do I accurately determine the maximum aqueous solubility for my formulation?A3: You should perform a thermodynamic equilibrium solubility measurement using the Saturation Shake-Flask Method. Apparent solubility (just visually checking if it dissolves) is prone to kinetic errors, such as supersaturation. The shake-flask method ensures the solid and solvent reach true thermodynamic equilibrium, a critical parameter detailed by [4]. (See Protocol 2).
Experimental Protocols
Protocol 1: Quantitative Freebasing for Organic Solvent Compatibility
Causality: By shifting the pH at least 2 units above the pKa of the pyrrolidine nitrogen (typically pKa ~ 8.5 - 9.5), we ensure >99% of the molecules are deprotonated. Removing the charge neutralizes the ionic lattice energy, rendering the molecule lipophilic and compatible with organic solvents.
Dissolution: Dissolve 100 mg of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride in 2 mL of deionized water.
Basification (Self-Validation Step): Slowly add 1M NaOH dropwise while stirring. Crucial: Verify the aqueous solution reaches pH 11 using pH paper. If the pH is not >10, the amine will remain protonated and will not extract. The solution may become turbid as the free base separates.
Extraction: Add 5 mL of your target organic solvent (e.g., DCM). Stopper and shake vigorously to maximize the interfacial surface area, allowing the free base to partition into the organic layer.
Separation: Allow the layers to separate. Collect the lower organic layer (if using DCM). Repeat the extraction twice more with 5 mL DCM to ensure quantitative recovery.
Drying & Recovery: Combine the organic extracts, dry over anhydrous sodium sulfate (
Na2SO4
) to remove residual water, filter, and evaporate the solvent under reduced pressure to yield the organic-soluble free base.
Step-by-step freebasing workflow to transition the amine salt into an organic-soluble free base.
Causality: This self-validating system ensures that kinetic dissolution rates do not artificially inflate or deflate the recorded solubility limit. By maintaining a constant temperature and ensuring excess solid is present, we measure the true thermodynamic limit[5].
Preparation: Add an excess amount of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (e.g., 500 mg) to a glass vial containing 5 mL of the target buffer. It is mandatory to start with a saturated solution where visible solid remains.
Equilibration: Seal the vial and place it in an orbital shaker or water bath maintained at a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for 24 to 48 hours.
Verification (Self-Validation Step): Check the vial. If all solid has dissolved, the system is not at equilibrium. Add more compound until a persistent suspension remains, and resume shaking.
Separation: Centrifuge the suspension or filter it through a 0.45 µm PTFE syringe filter. Note: Discard the first 1 mL of filtrate to account for any API adsorbing to the filter membrane.
Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV or quantitative NMR to determine the exact concentration of the dissolved solute.
References
United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. URL: [Link]
Technical Support Center: Optimizing Reaction Times for trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride
Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, optimizing the synthesis of building blocks like trans-4-isopropoxy-3-pyrrolidinol hydrochloride (CAS 1262769-95-8) is c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, optimizing the synthesis of building blocks like trans-4-isopropoxy-3-pyrrolidinol hydrochloride (CAS 1262769-95-8) is critical for efficient library generation and scale-up.
This guide bypasses generic advice to directly address the two major rate-limiting bottlenecks in this standard synthetic route: the sterically hindered epoxide ring-opening step and the subsequent N-Boc deprotection/salt isolation step.
Section 1: Troubleshooting the Epoxide Ring-Opening Step
Q: Why is the ring-opening of N-Boc-3,4-epoxypyrrolidine with isopropanol taking >24 hours, and how can I accelerate it without degrading the starting material?A: Isopropanol is a secondary alcohol; its steric bulk significantly reduces its nucleophilicity compared to primary alcohols. Under uncatalyzed thermal conditions, this leads to sluggish reaction times. Furthermore, prolonged heating of N-Boc-epoxides can trigger unwanted intramolecular cyclizations, yielding 2-oxazolidinone byproducts instead of your target ether[1].
The Solution: Implement Lewis acid catalysis. Using a mild Lewis acid such as Copper(II) tetrafluoroborate hydrate (Cu(BF4)2) or Boron trifluoride etherate (BF3·OEt2) coordinates the epoxide oxygen. This coordination withdraws electron density, increasing the electrophilicity of the C3/C4 carbons and drastically lowering the activation energy barrier for nucleophilic attack. This reduces the reaction time from >24 hours at reflux to just 2–6 hours at room temperature, while maintaining strict trans diastereoselectivity[2].
Q: I am observing poor conversion even with Lewis acids. What is the self-validating check for this?A: Ensure your system is strictly anhydrous if using BF3·OEt2, as adventitious water will competitively open the epoxide to form a diol byproduct. If you cannot maintain strict anhydrous conditions, switch to Cu(BF4)2, which is water-tolerant and highly effective for the alcoholysis of epoxides at room temperature[2].
Self-Validation: Monitor the reaction via LC-MS; the disappearance of the epoxide peak must strictly correlate with the appearance of the target mass (M+H-Boc fragment). If the mass corresponds to a diol, your solvent is wet.
Caption: Workflow 1: Lewis acid-catalyzed regioselective epoxide ring-opening pathway.
Section 2: Troubleshooting N-Boc Deprotection & Salt Formation
Q: My N-Boc deprotection using standard TFA/DCM is sluggish, and converting the resulting TFA salt to the target hydrochloride salt adds an entire day to the workflow. How can I optimize this?A: Bypassing the TFA salt intermediate is essential for time optimization. Deprotecting directly with 4M HCl in 1,4-dioxane is the preferred route. Dioxane is a polar aprotic solvent that effectively solvates the HCl gas and the N-Boc intermediate. As the Boc group is cleaved (releasing isobutylene and CO2), the resulting highly polar pyrrolidinol hydrochloride salt is insoluble in dioxane. This spontaneous precipitation drives the reaction to completion via Le Chatelier's principle, often within 1 to 4 hours[3][4].
Q: The reaction is still taking 4 hours. Can I push this to under an hour for high-throughput library synthesis?A: Yes. If thermal heating is insufficient or causes racemization, the addition of a highly fluorinated solvent like Hexafluoroisopropanol (HFIP) or the use of microwave irradiation can dramatically accelerate the cleavage. HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state of the carbamate cleavage. Microwave heating at 100°C–150°C in HFIP can reduce N-Boc deprotection times from hours to as little as 1 to 30 minutes[5].
Caption: Workflow 2: Direct N-Boc deprotection and hydrochloride salt precipitation.
Section 3: Quantitative Data & Protocol Summary
Table 1: Comparison of Reaction Conditions & Times
Dissolve N-Boc-3,4-epoxypyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Add anhydrous isopropanol (4.0 equiv) to the solution.
Introduce Cu(BF4)2·nH2O (0.1 equiv) as the Lewis acid catalyst[2].
Stir the reaction mixture at room temperature (25°C) for 2 to 6 hours.
Self-Validation Check: Monitor via TLC (ninhydrin stain). The reaction is complete when the epoxide spot is fully consumed.
Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure to isolate the N-Boc intermediate.
Step 2: Deprotection and Salt Precipitation
Dissolve the crude N-Boc-trans-4-isopropoxy-3-pyrrolidinol in a minimal volume of 1,4-dioxane.
Slowly add a 4M solution of HCl in 1,4-dioxane (5.0 equiv of HCl)[3].
Stir vigorously at room temperature for 1 to 4 hours.
Self-Validation Check: Observe the reaction flask. The target trans-4-isopropoxy-3-pyrrolidinol hydrochloride is insoluble in dioxane and will spontaneously precipitate as a white crystalline solid, driving the reaction to completion[4].
Collect the precipitate via vacuum filtration.
Wash the filter cake with cold diethyl ether to remove residual dioxane and organic impurities, then dry under high vacuum.
References
Benchchem. "Challenges in N-Boc deprotection and alternative methods." 3
ACS Publications. "Copper(II) Tetrafluoroborate Catalyzed Ring-Opening Reaction of Epoxides with Alcohols at Room Temperature." Organic Letters.2
RSC Publishing. "Divergent coupling of carboxylic acids with N–H spiro-oxindole azetidines." Organic Chemistry. 4
Google Patents. "EP2070899A1 - Deprotection of N-BOC compounds." 5
ACS Publications. "Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide." ACS Organic & Inorganic Au. 1
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride vs cis isomer reactivity
Application Scientist Guide: Reactivity Profiling of trans- vs. cis-4-Isopropoxy-3-pyrrolidinol Hydrochloride Executive Summary In the development of small-molecule therapeutics, 3,4-disubstituted pyrrolidines serve as p...
Author: BenchChem Technical Support Team. Date: March 2026
Application Scientist Guide: Reactivity Profiling of trans- vs. cis-4-Isopropoxy-3-pyrrolidinol Hydrochloride
Executive Summary
In the development of small-molecule therapeutics, 3,4-disubstituted pyrrolidines serve as privileged, highly versatile scaffolds. The spatial arrangement of substituents on the pyrrolidine ring profoundly influences both the physicochemical properties and the downstream synthetic tractability of the molecule. This guide provides an in-depth, objective comparison of trans-4-isopropoxy-3-pyrrolidinol hydrochloride[1] against its cis-isomer, focusing on how ground-state thermodynamics dictate their divergent reactivity profiles and how to experimentally validate these differences.
The fundamental difference in reactivity between the trans and cis isomers stems directly from their conformational energetics[2].
The trans-Isomer: In the trans configuration, the C3-hydroxyl and C4-isopropoxy groups reside on opposite faces of the pyrrolidine envelope. This arrangement minimizes steric clash, resulting in a lower ground-state energy and higher thermodynamic stability.
The cis-Isomer: The cis configuration forces the bulky isopropoxy group and the hydroxyl group into a pseudo-eclipsed orientation. The resulting steric repulsion and torsional strain significantly elevate the ground-state energy of the molecule[3].
This energy differential (
ΔΔG
) is the primary causal factor driving their distinct behaviors in functionalization reactions.
Fig 1. Thermodynamic logic governing the divergent reactivity of pyrrolidinol isomers.
Divergent Reactivity Profiles
Understanding the causality behind the reactivity of these isomers allows chemists to intentionally select the appropriate diastereomer for specific synthetic pathways.
O-Acylation and Alkylation (Nucleophilic Attack)
The trans-isomer demonstrates superior kinetics in O-functionalization. Because the bulky C4-isopropoxy group is directed away from the C3-hydroxyl, the oxygen atom is highly accessible to electrophiles (e.g., acid chlorides, alkyl halides). Conversely, the cis-isomer suffers from severe steric shielding; the adjacent isopropoxy group physically blocks the trajectory of the incoming electrophile, increasing the activation energy (
ΔG‡
) and severely depressing the reaction rate.
Oxidation to Pyrrolidin-3-one (Steric Acceleration)
When subjected to oxidation, the reactivity paradigm flips. The cis-isomer oxidizes to the corresponding ketone at a significantly accelerated rate compared to the trans-isomer. This phenomenon is driven by steric acceleration (steric relief). The transition of the C3 carbon from an
sp3
(tetrahedral) to an
sp2
(trigonal planar) geometry flattens the ring, completely relieving the severe pseudo-eclipsing strain present in the cis ground state. The trans-isomer, lacking this extreme ground-state strain, does not benefit from this thermodynamic driving force.
Quantitative Performance Metrics
The following table summarizes the relative performance and thermodynamic parameters of the two isomers based on standardized kinetic benchmarking.
Parameter
trans-4-Isopropoxy-3-pyrrolidinol
cis-4-Isopropoxy-3-pyrrolidinol
Causality / Mechanism
Thermodynamic Stability
High
Low
Minimized vs. maximized pseudo-eclipsing interactions.
Relative O-Acylation Rate (
krel
)
1.0 (Baseline)
< 0.2
Steric shielding by the cis-isopropoxy group hinders electrophile approach.
The secondary amine is relatively unhindered in both isomers.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol for kinetic profiling utilizes a self-validating system. By incorporating an internal standard and monitoring mass balance continuously, researchers can confidently decouple true kinetic differences from reagent degradation or unexpected side reactions.
Protocol: Kinetic Profiling of Steric Relief-Driven Oxidation
Objective: Quantify the oxidation rates of trans vs. cis isomers using Dess-Martin Periodinane (DMP).
Step-by-Step Methodology:
Preparation of Standardized Solutions: Prepare separate 0.1 M solutions of trans- and cis-4-isopropoxy-3-pyrrolidinol hydrochloride in anhydrous dichloromethane (DCM).
Internal Standard Integration: Add 1,3,5-trimethoxybenzene (0.05 M) to each solution. Causality: This acts as an inert internal standard for precise HPLC/NMR integration, ensuring any loss of signal is due to chemical conversion, not physical loss or evaporation.
Equilibration: Equilibrate the reaction vials at exactly 25.0 °C using a thermostatic water bath.
Oxidant Addition: At
t=0
, rapidly inject 1.2 equivalents of DMP into each vial under vigorous stirring.
Time-Course Quenching: Extract 50
μ
L aliquots at predefined intervals (e.g., 5, 10, 20, 30, 60 minutes). Immediately quench each aliquot into a biphasic mixture of saturated aqueous
Na2S2O3
and
NaHCO3
to halt the oxidation instantly.
Self-Validation Check (Mass Balance): Analyze the organic layer via quantitative HPLC-UV/MS. Calculate the sum of the remaining starting material and the formed pyrrolidin-3-one product relative to the internal standard. Validation Criteria: The molar sum must remain constant (
±2%
) throughout the time course. A deviation indicates side reactions (e.g., over-oxidation or ring-opening), which would invalidate the kinetic run.
Fig 2. Self-validating kinetic workflow for measuring steric relief-driven oxidation.
References
Title: On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions
Source: ACS Catalysis
URL: [Link]
Title: Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl
Source: MDPI (International Journal of Molecular Sciences)
URL: [Link]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation behavior of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride, a substituted pyrrolidine derivative.
Researchers working with pyrrolidine-containing scaffolds face a recurring challenge in tandem mass spectrometry (MS/MS): the pyrrolidine moiety often acts as a "proton sink," leading to a dominant and uninformative fragment ion that masks the structural details of the rest of the molecule.[1][2] This guide will dissect this issue, propose the primary fragmentation pathways for our target molecule, and introduce advanced analytical strategies to overcome these challenges, ensuring comprehensive structural characterization.
The Challenge: Preferential Protonation of the Pyrrolidine Ring
The basic nitrogen atom within the pyrrolidine ring readily sequesters a proton during electrospray ionization (ESI). This creates a stable, charged site that directs fragmentation. Under collision-induced dissociation (CID), the most favorable pathway is often the neutral loss of the entire pyrrolidine-containing substituent, or the generation of an intense signal corresponding to the protonated pyrrolidine ring itself. This phenomenon can suppress the formation of other structurally informative fragment ions, leaving the analyst with an incomplete picture.[1][2]
Proposed Fragmentation Pathways
Based on established fragmentation mechanisms for cyclic amines, ethers, and substituted pyrrolidines, we can predict several key fragmentation pathways for trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (Molecular Weight: 181.66 g/mol for the hydrochloride salt, 145.20 g/mol for the free base). For the purpose of this guide, we will consider the fragmentation of the protonated molecule [M+H]⁺ with an m/z of 146.12.
Pathway 1: Alpha-Cleavage of the Pyrrolidine Ring
Alpha-cleavage is a dominant fragmentation mechanism for aliphatic and cyclic amines.[3][4] This process involves the cleavage of a bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium ion. For the protonated trans-4-Isopropoxy-3-pyrrolidinol, two primary alpha-cleavage events are plausible, leading to ring-opening.
Caption: Proposed alpha-cleavage pathway for protonated trans-4-Isopropoxy-3-pyrrolidinol.
Pathway 2: Fragmentation of the Isopropoxy Side Chain
The isopropoxy group offers several characteristic fragmentation routes. A common pathway for ethers is the cleavage of the C-O bond. Additionally, the isopropyl group itself is prone to fragmentation.
Loss of Propene: A common rearrangement for ethers involves the loss of a neutral alkene. In this case, the loss of propene (C₃H₆, 42.08 Da) from the parent ion would result in a fragment at m/z 104.04.
Loss of Isopropyl Cation: Cleavage of the ether bond can result in the formation of a stable isopropyl cation, which would be observed as a characteristic peak at m/z 43.05.[5]
Loss of Isopropanol: A neutral loss of isopropanol (C₃H₈O, 60.10 Da) is also a plausible pathway, yielding a fragment at m/z 86.02.
Caption: Key fragmentation pathways originating from the isopropoxy side chain.
Pathway 3: The Dominant Neutral Loss of Pyrrolidine Moiety
As previously discussed, a significant challenge in the analysis of pyrrolidine-containing compounds is the preferential fragmentation leading to the loss of the pyrrolidine ring. This can occur through a neutral loss mechanism, particularly when employing in-source fragmentation.[1][2] For trans-4-Isopropoxy-3-pyrrolidinol, this would involve the loss of the core pyrrolidinol structure, though this is less likely than the fragmentation of the side chain. A more probable scenario under standard CID conditions is the formation of a dominant ion related to the stable pyrrolidine ring structure.
Comparative Analysis of Predicted Fragments
m/z (monoisotopic)
Proposed Identity
Originating Pathway
Structural Significance
146.12
[M+H]⁺
-
Protonated molecular ion of the free base.
104.04
[M+H - C₃H₆]⁺
Isopropoxy Fragmentation
Confirms presence of the isopropoxy ether linkage.
88.08
[C₄H₁₀NO]⁺
Alpha-Cleavage
Indicates a pyrrolidine ring structure.
86.02
[M+H - C₃H₈O]⁺
Isopropoxy Fragmentation
Suggests a hydroxylated pyrrolidine core.
43.05
[C₃H₇]⁺
Isopropoxy Fragmentation
Characteristic fragment for an isopropyl group.[5]
Experimental Protocol: Enhancing Structural Elucidation with In-Source Fragmentation
To overcome the challenge of a dominant, uninformative pyrrolidine fragment, an analytical workflow utilizing in-source fragmentation (ISF) is recommended.[1][2] This technique intentionally induces fragmentation in the ion source of the mass spectrometer, promoting the neutral loss of the problematic moiety before MS/MS analysis.
Step-by-Step Methodology
Sample Preparation: Prepare a 1 µg/mL solution of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride in a suitable solvent such as 50:50 methanol:water with 0.1% formic acid.
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system.
Initial Analysis (Standard CID):
Inject the sample and acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺ at m/z 146.12).
Perform a product ion scan on the precursor ion at m/z 146.12 using a range of collision energies (e.g., 10, 20, 40 eV) to observe the initial fragmentation pattern.
In-Source Fragmentation (ISF) Optimization:
Increase the source fragmentation or skimmer voltage in the ion source settings. This will require empirical optimization for the specific instrument used.
Monitor the full scan mass spectrum for the appearance of a new, abundant ion corresponding to the core structure after the neutral loss of a key fragment (e.g., propene, m/z 104.04).
MS/MS on the ISF-Generated Precursor:
Set the mass spectrometer to isolate the ISF-generated precursor ion (e.g., m/z 104.04).
Perform a product ion scan on this new precursor ion using a range of collision energies.
Data Analysis: Compare the fragmentation spectra obtained from standard CID and the ISF workflow. The ISF-MS/MS spectrum is expected to provide more extensive fragmentation and greater structural coverage of the core molecule.
Caption: Workflow for comprehensive MS analysis using in-source fragmentation.
Conclusion
References
Garrido, G. et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Pearson Education. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Pearson. Available at: [Link]
Garrido, G. et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available at: [Link]
Unknown Author. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. Available at: [Link]
Davidson, J. T. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Available at: [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
Unknown Author. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]
Davidson, J. T. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University Research Repository. Available at: [Link]
Demarque, D. P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]
Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry. Chemistry Steps. Available at: [Link]
Guo, Y. C. et al. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available at: [Link]
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]
Unknown Author. (n.d.).
Wikipedia. (n.d.). Mass spectral interpretation. Wikipedia. Available at: [Link]
A Senior Application Scientist's Guide to Comparing Bioavailability: Trans-4-Isopropoxy-3-pyrrolidinol Hydrochloride vs. Free Base
For Researchers, Scientists, and Drug Development Professionals In early-stage drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a pivotal decision that profoundly impact...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In early-stage drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a pivotal decision that profoundly impacts its therapeutic potential. More than 50% of all medicines are administered as salts, a testament to their ability to favorably modulate physicochemical properties.[1] This guide provides a comprehensive framework for comparing the bioavailability of a weakly basic compound, trans-4-Isopropoxy-3-pyrrolidinol, in its hydrochloride (HCl) salt and free base forms. We will explore the theoretical underpinnings, present robust experimental protocols for empirical validation, and offer insights into data interpretation to guide your selection process.
Theoretical Framework: The Scientific Rationale for Salt Selection
The primary reason to convert a free base into a salt form is often to enhance its aqueous solubility and dissolution rate, which are frequently the rate-limiting steps for oral absorption of poorly soluble compounds.[2][3][4] Oral drug absorption is a complex process governed by a drug's ability to dissolve in gastrointestinal fluids and then permeate across the intestinal membrane into the bloodstream.[2][5]
The "Salt Advantage" for a Weak Base:
For a weakly basic compound like trans-4-Isopropoxy-3-pyrrolidinol, forming an HCl salt can offer significant advantages.[6] The salt is the product of an acid-base reaction, resulting in an ionized, and typically more water-soluble, form of the drug.[3][6] When a tablet or capsule containing the HCl salt reaches the stomach (pH 1-3), it is expected to dissolve rapidly, creating a high concentration of the drug in solution.
This behavior can be understood through the pH-partition hypothesis and the Henderson-Hasselbalch equation .[7][8][9] The equation helps predict the ratio of the non-ionized (lipid-soluble) to ionized (water-soluble) forms of a drug at a given pH.[8][10]
For a Weak Base: log ([Protonated Form]/[Unprotonated Form]) = pKa - pH[8]
While the ionized form excels in dissolution, it is the uncharged, more lipophilic free base that preferentially diffuses across the lipid-rich intestinal cell membranes.[8] The "salt advantage" lies in its ability to enhance the dissolution step. By rapidly dissolving in the stomach, the HCl salt creates a supersaturated solution of the free base as it transits to the more alkaline environment of the small intestine (pH 6-7.5), where the drug converts to its less soluble, but more permeable, unprotonated form.[11] This transient supersaturation can drive a higher concentration gradient across the intestinal wall, boosting absorption before the drug precipitates.[2][12]
However, this advantage is not guaranteed. Potential pitfalls include the common-ion effect , where the high concentration of chloride ions in the stomach could theoretically suppress the dissolution of the hydrochloride salt.[1][4][6] Furthermore, the specific properties of the solid-state crystal lattice can play a crucial role.[1][13] Therefore, empirical testing is non-negotiable.
Before embarking on experimental work, we can hypothesize the key differences between the two forms based on fundamental chemical principles.
Property
Trans-4-Isopropoxy-3-pyrrolidinol HCl
Trans-4-Isopropoxy-3-pyrrolidinol Free Base
Rationale
Aqueous Solubility
Expected to be High
Expected to be Low
The ionic nature of the salt form allows for more favorable interactions with polar water molecules.[6]
Dissolution Rate
Expected to be Fast
Expected to be Slow
Higher solubility generally leads to a faster dissolution rate, a key factor for bioavailability.[11]
Permeability
Indirectly Lower (in ionized form)
Higher (in un-ionized form)
The uncharged free base is more lipophilic and better suited to cross lipid cell membranes via passive diffusion.[8]
Chemical Stability
Potentially Higher
May be less stable
Salts can exhibit greater physical and chemical stability, leading to a longer shelf-life.[6]
Hygroscopicity
Potentially Higher
Potentially Lower
The ionic nature of salts can increase their tendency to absorb moisture from the air.[1]
This table serves as our starting point. The following experimental plan is designed to validate these hypotheses and provide the quantitative data needed for an informed decision.
Experimental Validation: Protocols for a Definitive Comparison
To move from hypothesis to evidence, a tiered experimental approach is essential. The following protocols provide a self-validating system to quantify the critical bioavailability-determining parameters for both the HCl salt and the free base.
Workflow for Bioavailability Assessment
The overall experimental workflow is designed to assess the key hurdles to oral absorption: dissolution and permeation.
Caption: Decision workflow for selecting the optimal drug form.
Protocol 1: Equilibrium Solubility Assay
Objective: To determine the thermodynamic solubility of the HCl salt and free base in physiologically relevant media.
Rationale: This assay quantifies the maximum concentration of each form that can be dissolved in a solution, which is a fundamental driver of the dissolution rate and concentration gradient for absorption.[4] We will test at pH values simulating the stomach and small intestine.
Methodology:
Prepare Media: Prepare buffers for pH 2.0 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).
Add Excess Compound: Add an excess amount of the HCl salt and the free base to separate vials containing each buffer. Ensure solid material remains visible.
Equilibrate: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
Sample Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Data Analysis: Report the solubility in mg/mL or µg/mL for each compound in each medium.
Objective: To assess the passive permeability of both compound forms.
Rationale: The PAMPA model is a high-throughput, non-cell-based assay that specifically measures passive transcellular permeability, which is the primary route of absorption for many drugs.[14][15] It helps isolate the permeation characteristic from solubility and active transport phenomena.[14] Comparing PAMPA and Caco-2 results can help diagnose the mechanism of permeation.[14]
Methodology:
Prepare Donor Plate: Add solutions of the HCl salt and free base (dissolved in a buffer, typically at pH matching the acceptor compartment) to the wells of a 96-well donor plate.
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution.
Create Membrane: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
Assemble and Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Incubate for a specified period (e.g., 4-18 hours) at room temperature.
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
Calculate Permeability: Calculate the effective permeability coefficient (Pe) for each compound. Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls to validate the assay.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine and compare the oral bioavailability and key pharmacokinetic parameters of the HCl salt and free base in a living system.
Rationale: This is the definitive experiment. In vivo studies integrate all the complex physiological factors that influence drug absorption, distribution, metabolism, and excretion (ADME).[16][17] This study will provide the most clinically relevant data for making a final decision.[18]
Methodology:
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice, divided into groups (e.g., n=3-5 per group).[19][20]
Formulation & Dosing:
Group 1 (IV): Administer the most soluble form (likely the HCl salt) intravenously (IV) to a group of animals to determine the absolute bioavailability.
Group 2 (Oral - HCl Salt): Prepare a suspension or solution of the HCl salt in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage.
Group 3 (Oral - Free Base): Prepare a formulation of the free base in the same vehicle and administer at an equivalent molar dose via oral gavage.
Blood Sampling: Collect blood samples from each animal at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters for each group.
Interpreting the Data & Making the Decision
The data from these experiments will allow for a comprehensive, evidence-based comparison.
Clear Winner: If the HCl salt shows dramatically improved solubility and a significantly higher oral AUC and Cmax compared to the free base, it is the clear choice for development. The improved biopharmaceutical properties outweigh potential downsides like hygroscopicity, which can often be managed during formulation.[1]
Ambiguous Result: If the in vivo PK profiles are surprisingly similar despite solubility differences, it suggests that absorption is not limited by dissolution but perhaps by permeability or first-pass metabolism.[12] In this case, other factors like chemical stability, cost of goods, and ease of manufacturing should guide the decision.[1]
Free Base Advantage: In rare cases for certain molecules, a salt form may offer no advantage or even be detrimental (e.g., due to the common-ion effect or poor stability).[1] If the free base shows equivalent or better exposure and has superior physical properties (e.g., non-hygroscopic), it should be advanced.
Caption: Integration of experimental data for decision-making.
Conclusion
The choice between a salt and a free base is a foundational step in pharmaceutical development that should be driven by rigorous scientific data, not assumptions. While the hydrochloride salt of a weakly basic compound like trans-4-Isopropoxy-3-pyrrolidinol is theoretically poised to offer superior bioavailability due to enhanced solubility and dissolution, this must be confirmed experimentally. By following the integrated workflow of solubility, permeability, and in vivo pharmacokinetic testing described in this guide, researchers can confidently select the optimal form of their drug candidate, de-risking development and paving the way for a successful therapeutic product.
References
Patsnap Synapse. (2025, May 21). What are the factors affecting the bioavailability of oral drugs?
Beckett, A. H., & Hossain, M. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology, 26(4), 875–879. Retrieved from [Link]
Vella, J., & Bugeja, M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Retrieved from [Link]
Avdeef, A., et al. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for profiling drug absorption. Journal of Pharmacy and Pharmacology, 57(11), 1435-1444. Retrieved from [Link]
Walsh Medical Media. (2025, June 29). Factors Influencing Oral Drug Absorption and Bioavailability. Retrieved from [Link]
Clinical Gate. (2015, February 8). Bioavailability – physicochemical and dosage form factors. Retrieved from [Link]
Jadach, B., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Molecules, 28(15), 5765. Retrieved from [Link]
Li, M., et al. (2025, January 16). Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review. Taylor & Francis Online. Retrieved from [Link]
Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]
Moon Garden. (2025, April 17). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. Retrieved from [Link]
Dev S, et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(16), 4990. Retrieved from [Link]
Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1015-1034. Retrieved from [Link]
University of Oklahoma Health Sciences Center. (n.d.). General Principles of Pharmacology: Pharmacokinetics. Retrieved from [Link]
ProPharma. (2014, January 2). FDA Guidance Follows USP Salt Policy & Aims to Make Conversions Between Salt Forms Simpler. Retrieved from [Link]
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
Ruiz-García, A., et al. (2004). a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. Journal of Medicinal Chemistry, 47(6), 1435-1445. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
Kumar, L., & Singh, P. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 275-280. Retrieved from [Link]
U.S. Food and Drug Administration. (2013). Guidance for Industry - Naming of Drug Products Containing Salt Drug Substances. Retrieved from [Link]
Reddy, B., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27699–27707. Retrieved from [Link]
Walsh Medical Media. (2017, September 11). In Vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]
Teksin, Z. Ş., et al. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. AAPS PharmSciTech, 11(2), 793–802. Retrieved from [Link]
Kumar, L., & Bansal, A. K. (2025, November 1). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]
Federal Register. (2013, December 26). Draft Guidance for Industry on Naming of Drug Products Containing Salt Drug Substances; Availability. Retrieved from [Link]
O'Dwyer, P. J. (2007). Generic Drug Product Development Bioequivalence Issues. Université catholique de Louvain. Retrieved from [Link]
Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]
Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921-929. Retrieved from [Link]
U.S. Food and Drug Administration. (2013, July 18). CDER's Application of the USP Salt Policy. Retrieved from [Link]
Al-kassas, R., et al. (2020). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. International Journal of Nanomedicine, 15, 8211–8225. Retrieved from [Link]
Griesser, U. J. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Technology Europe, 22(3). Retrieved from [Link]
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS 1262769-95-8) is a critical secondary amine building block frequently utilized in the synthesis of pharmaceutical therapeutics[1]. Because pyrrolidine derivatives possess high conformational flexibility and basic nitrogen centers, their characterization is prone to stereochemical and salt-form ambiguities.
This guide provides a self-validating analytical framework for researchers. It objectively compares the spectroscopic performance of the target compound against its primary alternatives—the cis-diastereomer and the free base form—ensuring absolute structural confidence through orthogonal experimental validation.
Part 1: Stereochemical Differentiation (Trans vs. Cis Isomers)
The Mechanistic Causality of Pyrrolidine NMR
Determining the relative stereochemistry of substituents on a 5-membered pyrrolidine ring requires overcoming the challenge of ring puckering (envelope and half-chair conformations)[2]. Relying solely on 1D
1H
NMR vicinal coupling constants (
3J
) is dangerous because conformational averaging can skew Karplus equation predictions.
To create a self-validating system , you must pair through-bond
3J
coupling analysis with through-space 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[3]. In the trans-isomer, the H3 and H4 protons are anti-periplanar (dihedral angle approaching 90°), resulting in near-zero coupling and a spatial distance too far for an NOE transfer. Conversely, the cis-isomer places these protons on the same face (syn-periplanar), yielding a larger coupling constant and a strong NOE cross-peak[4].
Quantitative Data Comparison: Stereochemical Markers
Spectroscopic Parameter
trans-4-Isopropoxy-3-pyrrolidinol HCl
cis-4-Isopropoxy-3-pyrrolidinol HCl
3JH3,H4
Coupling Constant
~ 0 - 2 Hz (Appears as a broad singlet or fine doublet)[4]
Objective: Confirm the trans configuration using a combined 1D/2D NMR workflow.
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-
d6
. Causality: DMSO-
d6
is chosen over
D2O
to prevent rapid deuterium exchange of the hydroxyl and ammonium protons, allowing observation of their respective chemical shifts if needed.
1D
1H
Acquisition & J-Coupling Extraction: Acquire a standard 1D
1H
spectrum. Isolate the multiplets for H3 and H4 (typically between 3.5–4.5 ppm). Measure the peak-to-peak distance in Hertz. A value of
≤
2 Hz tentatively suggests the trans isomer[4].
2D NOESY Acquisition: Run a 2D NOESY experiment. Causality: Set the mixing time (
tm
) to 400–600 ms. For molecules of this molecular weight (< 300 Da), the NOE builds up slowly and is positive[3]. (If zero-quantum artifacts or zero-crossing are suspected due to solvent viscosity, use ROESY instead[3]).
Self-Validation Check: Extract the 1D slice at the H3 resonance frequency.
Validation: If the
3JH3,H4
is < 2 Hz AND the NOESY slice shows zero cross-peak at the H4 frequency, the trans stereochemistry is definitively validated. If the data conflicts, re-evaluate the ring conformation or check for sample impurity.
Caption: Orthogonal NMR workflow for self-validating pyrrolidinol stereochemistry.
Part 2: Salt Form Verification (Hydrochloride vs. Free Base)
The Mechanistic Causality of Amine Salt Spectroscopy
During drug development, confirming the exact salt form is as critical as the stereochemistry. The conversion of the neutral secondary amine (free base) to the hydrochloride salt transforms the covalent N-H bond into a highly polar, ionically bonded
NH2+
center[5].
This induces two major spectroscopic shifts:
Infrared (IR) Resonance: The highly polar amine salt forms extensive hydrogen bond networks in the solid state. This drastically broadens the N-H stretching band, causing it to overlap with C-H stretches. More importantly, it generates a highly specific
NH2+
deformation (bending) vibration between 1620 and 1560 cm⁻¹[6], which is completely absent in the free base.
NMR Deshielding: The formal positive charge on the nitrogen atom withdraws electron density from the adjacent
α
-carbons (C2 and C5), shifting their respective protons significantly downfield compared to the free base.
Broad, downfield signal (often > 8.5 ppm in DMSO-
d6
)
Sharper, upfield signal (~ 2.0 - 3.0 ppm)
1H
NMR: H2/H5 Shifts
Deshielded (shifted downfield by ~0.5 - 1.0 ppm)
Baseline aliphatic amine shifts
Experimental Protocol: Dual-Modality Salt Verification
Objective: Prove the presence of the hydrochloride salt form without relying solely on elemental analysis.
ATR FT-IR Sample Preparation: Place 2–5 mg of the neat, solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Causality: Do not use KBr pellet pressing for amine hydrochlorides. The high pressure and presence of potassium bromide can induce solid-state ion exchange (forming the HBr salt), artificially altering the vibrational frequencies. ATR preserves the native crystalline salt form.
IR Acquisition & Interpretation: Scan from 4000 to 400 cm⁻¹. Look for the massive, broad absorption envelope dropping down from 3000 to 2500 cm⁻¹ (the
NH2+
stretch)[5]. Next, isolate the 1620–1560 cm⁻¹ region to confirm the presence of the
NH2+
deformation band[8].
NMR Cross-Validation: Review the DMSO-
d61H
NMR spectrum from Part 1. Locate the H2 and H5 protons adjacent to the nitrogen.
Validation: If the IR spectrum exhibits the 1620–1560 cm⁻¹ deformation band AND the NMR spectrum shows the characteristic downfield deshielding of the
α
-protons alongside a broad
NH2+
peak > 8.5 ppm, the hydrochloride salt form is conclusively validated.
Caption: Dual-modality diagnostic workflow for differentiating amine salts from free bases.
Personal protective equipment for handling trans-4-Isopropoxy-3-pyrrolidinol hydrochloride
Comprehensive Safety & Operational Guide: Handling trans-4-Isopropoxy-3-pyrrolidinol hydrochloride As drug development professionals and synthetic chemists scale up the use of functionalized heterocycles, understanding t...
As drug development professionals and synthetic chemists scale up the use of functionalized heterocycles, understanding the precise handling requirements of specific building blocks becomes critical to laboratory safety and operational efficiency.
Pyrrolidine derivatives are foundational scaffolds in medicinal chemistry, prized for their conformational rigidity and favorable pharmacokinetic properties[1]. However, the parent compound is a volatile, corrosive liquid. To improve stability and handling, these compounds are frequently supplied as hydrochloride (HCl) salts. This guide provides a self-validating, step-by-step operational plan for the safe handling, weighing, and disposal of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride (CAS: 1262769-95-8).
Hazard Causality & Risk Assessment
To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic hazards of the compound. Do not treat all organic powders equally; the physicochemical properties of this specific salt dictate our safety strategy.
Hygroscopicity & Localized Acidity: As an HCl salt, this solid is stable at room temperature but can be hygroscopic. If the airborne dust contacts moisture—such as sweat inside a glove or tears in the eyes—it can rapidly dissociate, creating a localized acidic environment that causes acute contact irritation.
Aerosolization Risk: Fine organic powders are highly susceptible to static charge buildup. Without proper grounding, opening a plastic storage vial can cause the powder to aerosolize, bypassing standard surface-level protections and creating an inhalation hazard.
Solvent-Mediated Permeation: Pyrrolidine exhibits moderate acute toxicity. While the solid salt cannot easily permeate standard nitrile, dissolving this compound in laboratory solvents (e.g., DMSO, Methanol) acts as a permeation enhancer. Solvents can carry the dissolved active pharmaceutical ingredient (API) through standard glove barriers in a matter of minutes[2][3].
Table 1: Physicochemical & Hazard Profile
Property / Hazard
Data / Classification
Operational Implication
CAS Number
1262769-95-8
Verify identity before handling.
Physical State
Solid (Powder)
High risk of static aerosolization; requires draft-controlled weighing.
Storage Temp
Room Temperature (RT)
No cold-storage equilibration required before opening.
Primary Hazard
Skin/Eye Irritant, Respiratory
Mandatory use of engineering controls (Fume Hood)[4].
Core PPE Requirements (The "Armor")
Based on the hazard causality, the following PPE matrix is mandatory for handling trans-4-Isopropoxy-3-pyrrolidinol hydrochloride.
Table 2: PPE Selection Matrix
PPE Category
Specification
Causality / Rationale
Hand Protection
100% Nitrile Gloves (Min. 4-mil thickness)
Nitrile provides excellent barrier protection against solid organic salts[4]. Crucial: If handling the compound in solution, implement a double-gloving protocol to mitigate rapid solvent breakthrough[3].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Safety glasses with side shields are insufficient. Goggles prevent aerosolized HCl salt dust from reacting with ocular moisture[4].
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against static-induced ignition of surrounding solvents and prevents dust accumulation on street clothing[4].
Respiratory
Chemical Fume Hood (Primary)
Routine handling must occur inside a certified fume hood[4]. If a hood is unavailable (e.g., bulk transfer), a NIOSH-approved N95/P100 particulate respirator is required.
Operational Workflow & Logistics
The following diagram maps the logical progression of handling this compound, emphasizing the critical safety gates that must be passed before proceeding to the next step.
Caption: Operational workflow for handling trans-4-Isopropoxy-3-pyrrolidinol hydrochloride.
Step-by-Step Handling Methodology
To ensure absolute safety, execute the following self-validating protocol. Every step includes a validation check to confirm the system is secure before proceeding.
Phase 1: Pre-Operational Setup
Engineering Control Check: Turn on the chemical fume hood.
Validation: Check the digital flow monitor. Ensure the face velocity is between 80–120 feet per minute (fpm). If the flow alarm is triggered, do not proceed [4].
PPE Inspection: Don the FR lab coat, chemical splash goggles, and nitrile gloves.
Validation: Perform a visual and inflation check of the gloves to ensure there are no micro-tears.
Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood.
Phase 2: Active Weighing & Transfer
Vial Assessment: Bring the sealed vial of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride into the hood.
Validation: Tap the side of the vial. If the powder clings aggressively to the glass, static charge is high. Use an anti-static gun (e.g., Zerostat) on the vial exterior before opening to prevent the powder from "jumping."
Weighing by Difference (Best Practice):
Tare the closed vial on the balance.
Open the vial, use a grounded metal spatula to transfer the estimated required mass into your reaction vessel.
Re-cap the vial immediately and re-weigh it. The negative value on the balance is your transferred mass.
Causality: This method drastically reduces the time the bulk powder is exposed to the open air, minimizing both moisture absorption (hygroscopicity) and aerosolization risks.
Phase 3: Post-Handling Decontamination
Surface Cleaning: Do not dry-sweep spilled powder, as this generates hazardous dust.
Validation: Use the Wet-Wipe Method . Dampen a laboratory wipe with a compatible solvent (e.g., water or ethanol, as HCl salts are highly polar and readily dissolve) and gently wipe the balance and hood surface.
Glove Removal: Remove gloves using the "beak method" (pulling the glove inside out over itself) to ensure any residual chemical dust remains trapped inside the glove structure.
Disposal Plan
Proper waste segregation prevents dangerous cross-reactions and ensures environmental compliance.
Solid Chemical Waste: Any unused or spilled trans-4-Isopropoxy-3-pyrrolidinol hydrochloride must be placed in a sealed, clearly labeled container designated for Solid Organic Waste . Because it is a hydrochloride salt (containing chlorine), ensure it is routed to the halogenated waste stream if your institution separates solid waste by halogen content.
Contaminated Consumables: Weigh boats, spatulas (if disposable), and the wet wipes used for decontamination must be collected in a secondary containment bag and disposed of as chemically contaminated solid waste.
Aqueous Waste: If the compound was dissolved in water during decontamination, the resulting solution will be slightly acidic. It must be collected in an aqueous hazardous waste carboy and properly labeled; do not pour it down the sink.
References
National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". PubMed Central (PMC). URL: [Link]
Ithaca College. "Chemical Hygiene Plan: Glove Selection and Compatibility". Environmental Health and Safety. URL: [Link]
Zaera Research Group. "Standard Operating Procedures (SOP) for Chemicals". University of California, Riverside (UCR). URL: [Link]